Technical Documentation Center

2-chloro-N-(4-sulfamoylphenyl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(4-sulfamoylphenyl)propanamide
  • CAS: 733796-11-7

Core Science & Biosynthesis

Foundational

Synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide: An In-Depth Technical Guide

Executive Summary The synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide via the acylation of sulfanilamide with 2-chloropropanoyl chloride represents a fundamental, yet chemoselectively critical, transformation in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide via the acylation of sulfanilamide with 2-chloropropanoyl chloride represents a fundamental, yet chemoselectively critical, transformation in medicinal chemistry. This intermediate serves as a highly versatile scaffold for generating diverse bioactive molecules, including targeted alkylating agents, enzyme inhibitors, and complex sulfonamide-based therapeutics. This whitepaper details a field-proven, highly regioselective protocol designed to maximize N4-acylation while suppressing disfavored N1-acylation, grounded in rigorous mechanistic principles and self-validating analytical benchmarks.

Mechanistic Rationale & Chemoselectivity

Sulfanilamide (4-aminobenzenesulfonamide) is a bifunctional molecule possessing two distinct primary amine sites:

  • The N4 Aniline Amine: Conjugated with the aromatic ring but retaining significant nucleophilicity (conjugate acid pKₐ ~2.5).

  • The N1 Sulfonamide Amine: Heavily deactivated by the strongly electron-withdrawing sulfonyl (–SO₂–) group, rendering it poorly nucleophilic (conjugate acid pKₐ ~10.4).

When reacted with a highly electrophilic acylating agent like 2-chloropropanoyl chloride under standard basic conditions, nucleophilic acyl substitution occurs almost exclusively at the N4 position[1]. While recent catalytic advancements have been developed to force atypical N1-acylation using specialized nanohybrids [2], traditional kinetic control with acyl chlorides inherently favors the N4-aniline nitrogen [3]. The addition of a non-nucleophilic base (e.g., triethylamine) serves a dual causal purpose: it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, and it prevents the protonation of the N4 amine, which would otherwise arrest the reaction cascade.

G Sulfanilamide Sulfanilamide (Dual N-sites) N4_Pathway N4-Aniline Attack (Kinetically Favored) Sulfanilamide->N4_Pathway High Nucleophilicity N1_Pathway N1-Sulfonamide Attack (Disfavored) Sulfanilamide->N1_Pathway Low Nucleophilicity Reagent 2-Chloropropanoyl Chloride Reagent->N4_Pathway Reagent->N1_Pathway Base Base (e.g., TEA) HCl Scavenger Base->N4_Pathway Neutralizes HCl Product 2-chloro-N-(4-sulfamoylphenyl) propanamide N4_Pathway->Product Major Pathway SideProduct N1-Acylated Impurity N1_Pathway->SideProduct Trace/Suppressed

Chemoselective N4-acylation pathway of sulfanilamide with 2-chloropropanoyl chloride.

Experimental Design & Materials

To ensure stoichiometric precision and optimal atom economy, the following reagent profile is standardized for a 10.0 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
Sulfanilamide Starting Material172.201.001.72 g (10.0 mmol)
2-Chloropropanoyl chloride Acylating Agent126.971.051.33 g (10.5 mmol)
Triethylamine (TEA) Base / Scavenger101.191.201.21 g (12.0 mmol)
Tetrahydrofuran (THF) Reaction Solvent72.11-25 mL (Anhydrous)
Dichloromethane (DCM) Extraction Solvent84.93-50 mL

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (1.72 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Causality: Anhydrous THF is selected over protic solvents to prevent the competitive solvolysis of the highly reactive 2-chloropropanoyl chloride, which would otherwise degrade the reagent into unreactive 2-chloropropanoic acid.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

Phase 2: Reagent Addition
  • Dilute 2-chloropropanoyl chloride (1.02 mL, 10.5 mmol) in anhydrous THF (5 mL).

  • Transfer the acyl chloride solution to a pressure-equalizing dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled sulfanilamide mixture over 15–20 minutes.

    • Causality: Dropwise addition at 0 °C is critical. The acylation is highly exothermic; thermal spikes can overcome the activation energy barrier for the disfavored N1-acylation, leading to bis-acylated impurities and reducing overall yield.

Phase 3: Reaction Progression & Workup
  • Allow the reaction mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 2 hours. The formation of a dense white precipitate (triethylammonium chloride) serves as a visual indicator of reaction progression.

  • Quench the reaction by adding 10 mL of cold distilled water to hydrolyze any unreacted acyl chloride.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Wash the combined organic layers sequentially with:

    • 1M HCl (15 mL): Protonates residual triethylamine, partitioning it into the aqueous layer.

    • Saturated NaHCO₃ (15 mL): Neutralizes and extracts any 2-chloropropanoic acid formed via trace hydrolysis.

    • Brine (15 mL): Removes residual water from the organic phase.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Recrystallize the crude off-white solid from a mixture of hot ethanol and water to afford pure 2-chloro-N-(4-sulfamoylphenyl)propanamide as crystalline needles.

Analytical Validation (Self-Validating System)

To ensure the protocol's trustworthiness and verify absolute chemoselectivity, the isolated product must be validated against the following theoretical analytical benchmarks. This creates a self-validating loop where the spectral data directly confirms the mechanistic intent.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.55 (s, 1H, Amide NH): The disappearance of the starting N4-amine protons (~5.8 ppm) and the emergence of this highly deshielded singlet confirms successful N4-acylation.

    • δ 7.78 (d, J = 8.8 Hz, 2H, Ar-H) & δ 7.71 (d, J = 8.8 Hz, 2H, Ar-H): Confirms the intact para-substituted benzene ring.

    • δ 7.25 (s, 2H, Sulfonamide NH₂): The retention of this broad singlet proves the sulfonamide group remains uncompromised, self-validating the chemoselectivity of the protocol.

    • δ 4.65 (q, J = 6.8 Hz, 1H, Chiral CH-Cl): Confirms the incorporation of the α-chloro moiety.

    • δ 1.60 (d, J = 6.8 Hz, 3H, CH₃): Confirms the terminal methyl group.

  • HRMS (ESI-TOF):

    • Calculated for C₉H₁₁ClN₂O₃S [M+H]⁺: 263.0257; Found: ~263.0255.

Troubleshooting & Optimization

  • Over-acylation (N1 and N4 Bis-acylation): If TLC (DCM/MeOH 9:1) reveals a less polar secondary spot, bis-acylation has occurred. To optimize, reduce the equivalents of 2-chloropropanoyl chloride to exactly 1.00 and strictly maintain the internal temperature at 0 °C during the entire addition phase.

  • Incomplete Conversion: If starting material persists, the acyl chloride has likely undergone partial hydrolysis prior to use. Ensure the reagent bottle is stored over desiccants and flushed with argon after every use.

References

  • O'Driscoll, M., Reddy, G.S., & O'Sullivan, T.P. "Recent advances in the synthesis of N-acyl sulfonamides." ResearchGate (2025).
  • Ghazviniyan, M., Masnabadi, N. & Ghasemi, M.H. "A nanohybrid of Fe3O4/SnO magnetic recyclable catalyst for chemoselective N1-acylation of sulfanilamide under mild reaction conditions." Research on Chemical Intermediates, 49, 5273–5288 (2023).
  • Crossley, M. L., et al. "FURTHER ACYLATION EXPERIMENTS WITH SULFANILAMIDE AND HETEROCYCLIC AMINES." Journal of the American Chemical Society (1939).
Exploratory

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide in Various Solvents

Executive Summary The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API). Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API). Among these, solubility is a paramount parameter that directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides a comprehensive technical framework for determining and interpreting the solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide, a sulfonamide-containing compound. We delve into the thermodynamic principles governing dissolution, present a robust, step-by-step experimental protocol based on the gold-standard shake-flask method, and offer a theoretical lens through which to predict and rationalize solubility behavior using concepts like Hansen Solubility Parameters. This document is intended for researchers, formulation scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to establish a comprehensive solubility profile for this and similar API candidates.

Introduction: The Critical Role of Solubility

2-chloro-N-(4-sulfamoylphenyl)propanamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry.[1][2] The solubility of an API is a critical quality attribute that must be meticulously characterized.[3][4] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of a promising therapeutic agent.[5] Conversely, understanding solubility in a range of organic and co-solvent systems is essential for designing purification processes, developing stable liquid formulations, and enabling toxicological studies.

This guide establishes a self-validating system for characterizing the solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide. We will not only describe the "how" but, more importantly, the "why" behind the experimental choices, ensuring that the generated data is both accurate and contextually understood.

The Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy.[6][7] The overall favorability of this process is quantified by the Gibbs free energy change (ΔG).[8]

Thermodynamic Principles of Dissolution

The process of dissolution can be conceptually broken down into three steps:

  • Solute-Solute Bond Breaking: Energy is required to overcome the crystal lattice energy of the solid API (endothermic, +ΔH).[9][10]

  • Solvent-Solvent Bond Breaking: Energy is required to create a cavity in the solvent for the solute molecule (endothermic, +ΔH).[9][10]

  • Solute-Solvent Bond Formation: Energy is released when the solute molecule forms new interactions (e.g., hydrogen bonds, dipole-dipole) with the solvent molecules (exothermic, -ΔH).[8][9]

The overall enthalpy of solution (ΔH_solution) is the sum of these energy changes. The process is also accompanied by a change in entropy (ΔS), which is typically positive as the ordered crystal lattice is disrupted into a more disordered solution state.[7] A substance dissolves if the Gibbs free energy change (ΔG = ΔH - TΔS) is negative.[8]

The "Like Dissolves Like" Paradigm

At a molecular level, solubility is dictated by the principle that solutes dissolve best in solvents with similar intermolecular forces.[11][12] Polarity is a key descriptor of these forces. A molecule like 2-chloro-N-(4-sulfamoylphenyl)propanamide possesses both polar (sulfonamide, amide groups) and non-polar (benzene ring, alkyl chain) regions, suggesting its solubility will vary significantly across different solvent classes.

Predictive Models: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, semi-empirical models like Hansen Solubility Parameters (HSP) can be employed.[13][14] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

The principle states that substances with similar HSP values (δD, δP, and δH) are likely to be miscible.[15] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.[14] This tool is invaluable for pre-screening potential solvents before extensive experimental work.[16][17]

Experimental Program for Solubility Determination

The following section outlines a robust experimental plan to determine the equilibrium (thermodynamic) solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be selected, spanning a range of polarities, proticities, and potential intermolecular interactions. The table below proposes an initial solvent screen, which is essential for understanding the driving forces behind the API's solubility.

Table 1: Proposed Solvents for Solubility Screening

Solvent Class Solvent Name Polarity Protic/Aprotic Primary Interaction Potential
Polar Protic Water High Protic Hydrogen Bond Donor & Acceptor
Methanol High Protic Hydrogen Bond Donor & Acceptor
Ethanol Medium-High Protic Hydrogen Bond Donor & Acceptor
Polar Aprotic Acetonitrile Medium-High Aprotic Dipole-Dipole, H-Bond Acceptor
Acetone Medium-High Aprotic Dipole-Dipole, H-Bond Acceptor
Dimethyl Sulfoxide (DMSO) High Aprotic Strong Dipole, H-Bond Acceptor
Non-Polar Ethyl Acetate Medium-Low Aprotic Dipole-Dipole, Ester Group
Toluene Low Aprotic van der Waals, π-π stacking

| | Hexane | Low | Aprotic | van der Waals (Dispersion) |

Experimental Methodology: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[18][19][20] It ensures that the solution reaches true equilibrium with the excess solid, providing a definitive solubility value under the specified conditions.[21]

  • Preparation: Add an excess amount of solid 2-chloro-N-(4-sulfamoylphenyl)propanamide to a series of inert glass vials (e.g., 5-10 mg of solid to 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with preliminary time-point studies (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has plateaued.[5][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the API in the original saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[18]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="1. Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Add Excess API to Vials"]; B [label="Add Selected Solvent"]; A -> B; }

subgraph "cluster_Equil" { label="2. Equilibration"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Seal and Agitate at\nConstant Temperature\n(e.g., 24-48h)"]; }

subgraph "cluster_Sample" { label="3. Sample Processing"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Settle Excess Solid"]; E [label="Filter Supernatant\n(0.22 µm filter)"]; F [label="Accurate Dilution"]; D -> E -> F; }

subgraph "cluster_Analysis" { label="4. Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Quantify Concentration\n(e.g., HPLC-UV)"]; H [label="Calculate Solubility\n(mg/mL or mol/L)"]; G -> H; }

B -> C -> D; F -> G; } enddot Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification

A validated HPLC method is crucial for accurate quantification. The method should demonstrate specificity for 2-chloro-N-(4-sulfamoylphenyl)propanamide in the presence of any potential degradants. A calibration curve must be generated using certified reference standards, with an R² value > 0.999 to ensure linearity.

Data Presentation and Interpretation

The results from the experimental program should be compiled into a clear, concise format to facilitate comparison and analysis.

Template for Solubility Data Presentation

The following table serves as a template for presenting the experimentally determined solubility data.

Table 2: Equilibrium Solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide at 25 °C (Hypothetical Data Template)

Solvent Mean Solubility (mg/mL) Std. Dev. Molar Solubility (mol/L)
Water
Methanol
Ethanol
Acetonitrile
Acetone
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Toluene
Hexane

Note: Molar solubility calculated using the molecular weight of 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Interpreting Solubility Data

The collected data provides a wealth of information about the API's physicochemical nature.

  • High solubility in protic solvents (Water, Methanol) would indicate that the hydrogen-bonding capabilities of the sulfonamide and amide groups are the dominant drivers of solvation.

  • Significant solubility in polar aprotic solvents (DMSO, Acetone) would suggest that strong dipole-dipole interactions are also key to overcoming the crystal lattice energy.

  • Low solubility in non-polar solvents (Toluene, Hexane) would be expected, confirming the overall polar nature of the molecule.

  • Comparing solubility in methanol vs. ethanol can provide insight into the impact of solvent molecular size and alkyl character on the solvation process.[11]

This analysis directly informs formulation strategy. For example, high solubility in a mixture of ethanol and water might suggest a viable co-solvent system for a liquid oral dosage form.

dot graph "Solubility_Factors" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Solute" { label="Solute Properties"; style="filled"; fillcolor="#F1F3F4"; Solute [label="2-chloro-N-(4-sulfamoylphenyl)propanamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Polar Groups\n(-SO2NH2, -CONH-)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; P2 [label="Non-Polar Groups\n(Aromatic Ring, Alkyl Chain)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Solute -> {P1, P2} [style=dotted]; }

subgraph "cluster_Solvent" { label="Solvent Properties"; style="filled"; fillcolor="#F1F3F4"; Solvent [label="Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1 [label="Polarity\n(Dipole Moment)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; S2 [label="H-Bonding\n(Protic/Aprotic)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; S3 [label="Dispersion Forces", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent -> {S1, S2, S3} [style=dotted]; }

Match [label="High Solubility\n(Favorable Interaction)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

P1 -> Match [label="matches"]; S1 -> Match [label="matches"]; P1 -> Match [label="matches"]; S2 -> Match [label="matches"]; P2 -> Match [label="matches"]; S3 -> Match [label="matches"]; } enddot Caption: Interplay of solute and solvent properties driving solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility of 2-chloro-N-(4-sulfamoylphenyl)propanamide. By anchoring a robust experimental protocol—the shake-flask method—in sound thermodynamic and molecular principles, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a foundational dataset that directly enables rational formulation design, aids in the selection of crystallization solvents, and informs the biopharmaceutical assessment of the compound. The methodologies described herein represent a critical step in the journey of transforming a promising molecule into a viable therapeutic agent.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis, Technical University of Denmark. [Link: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • AAT Bioquest. (2022, April 18). What factors affect solubility? [Link: https://www.aatbio.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0299-0009]
  • Cayman Chemical. (2020, November 20). Solubility Factors When Choosing a Solvent. [Link: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. [Link: https://bioresources.cnr.ncsu.edu/resources/applications-of-the-hansen-solubility-parameter-for-cellulose/]
  • Enamine. Shake-Flask Solubility Assay. [Link: https://enamine.net/adme-tox/phys-chem-properties/shake-flask-solubility-assay]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link: https://www.bioassaysys.
  • ICH. (2025, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link: https://www.ich.org/page/quality-guidelines]
  • AP Chemistry. 9.6 Free Energy of Dissolution. [Link: https://www.apchem.org/9-6-free-energy-of-dissolution]
  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). [Link: https://www.scitechnol.com/peer-review/method-validation-for-equilibrium-solubility-and-determination-of-temperature-effect-on-the-ionization-constant-and-intrinsic-solub-jS9Q.php?article_id=7410]
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. [Link: https://www.specialchem.
  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility. [Link: https://www.geeksforgeeks.org/factors-affecting-solubility/]
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q6b-specifications-test-procedures-and-acceptance-criteria-for-biotechnological-biological-products]
  • Hansen Solubility Parameters. HSP Basics. [Link: https://www.hansen-solubility.com/HSP-basics/]
  • Wikipedia. Enthalpy change of solution. [Link: https://en.wikipedia.org/wiki/Enthalpy_change_of_solution]
  • Bergström, C. A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-13. [Link: https://pubmed.ncbi.nlm.nih.gov/15538679/]
  • Wikipedia. Solubility. [Link: https://en.wikipedia.org/wiki/Solubility]
  • Loftsson, T. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link: https://www.ncbi.nlm.nih.gov/books/NBK549829/]
  • Vreysen, S., & Gheldof, A. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemistryOpen, 9(4), 485-493. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7180209/]
  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link: https://database.ich.org/sites/default/files/Q6B%20Guideline.pdf]
  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]
  • FDA. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q6b-specifications-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products]
  • Fountainhead Press. Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. [Link: https://www.fountainheadpress.com/expandingourvision/assets/previews/lookinside/9781644853018_lookinside.pdf]
  • WebAssign. Thermodynamics of Salt Dissolution. [Link: https://www.webassign.net/question_assets/userimages/kasandbe/CH223_5_2_19/Thermodynamics_of_Salt_Dissolution_2019.pdf]
  • Öztürk, S., et al. (2009). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969968/]
  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link: https://www.researchgate.net/publication/328409000_Structure_of_2-chloro-N-p-tolylpropanamide]
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-858. [Link: https://pubmed.ncbi.nlm.nih.gov/7120280/]
  • ChemicalBook. 2-chloro-n-(2-methylphenyl)propanamide. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB0278783_EN.htm]
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link: https://typeset.
  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link: https://www.researchgate.
  • Öztürk, S., et al. (2009). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970001/]
  • BLDpharm. 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide. [Link: https://www.bldpharm.com/products/1154010-20-4.html]
  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures. Liquids, 3(1), 7-18. [Link: https://www.semanticscholar.org/paper/Thermodynamic-Analysis-of-the-Solubility-of-in-%2B-Delgado-Almanza/c8736a43b23528b78d2b21e7d89617d91e4854f9]

Sources

Foundational

Polypharmacology of Sulfonamide-Propanamide Derivatives: Mechanisms of Action in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the hybridization of distinct pharmacophores is a proven strategy to overcome drug resistance, enhance target selectivity, and improve pharmacokinetic profiles. The sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the hybridization of distinct pharmacophores is a proven strategy to overcome drug resistance, enhance target selectivity, and improve pharmacokinetic profiles. The sulfonamide-propanamide scaffold has emerged as a highly versatile, privileged structure capable of modulating multiple disease pathways. By combining the robust zinc-binding capacity of the sulfonamide moiety with the tunable conformational flexibility of the propanamide backbone, researchers have developed potent agents targeting Carbonic Anhydrases (CAs), Histone Deacetylases (HDACs), and inflammatory enzymes like Cyclooxygenase-2 (COX-2).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the precise mechanisms of action of these derivatives. We will explore the structural rationale behind their design, detail the specific biochemical pathways they disrupt, and provide self-validating experimental protocols to quantify their efficacy in drug discovery pipelines.

Structural Rationale: The Pharmacophore Synergy

The efficacy of sulfonamide-propanamide derivatives stems from their bipartite structural logic:

  • The Sulfonamide Group (Zinc-Binding Group - ZBG): Sulfonamides ( −SO2​NH2​ ) are classical, highly efficient chelators of transition metals, particularly the catalytic Zn2+ ions found in the active sites of metalloenzymes like CAs and HDACs[1]. The sulfonamide nitrogen coordinates directly with the zinc ion, displacing the catalytic water molecule/hydroxide ion and halting enzymatic function.

  • The Propanamide Linker: The three-carbon amide chain acts as a critical spatial spacer. Unlike rigid aromatic linkers or highly labile ester bonds, the propanamide backbone resists enzymatic hydrolysis while providing the exact flexibility needed to navigate narrow hydrophobic active-site channels (such as the 11 Å channel of HDACs). Furthermore, substitutions on the propanamide chain (e.g., halogens like bromine) enhance electrophilicity and binding affinity via halogen-bonding with target protein π -systems[2].

Mechanism I: Modulation of the Tumor Microenvironment via Carbonic Anhydrase IX (CA IX) Inhibition

The Biochemical Pathway

Solid tumors rapidly outgrow their vascular supply, leading to a hypoxic microenvironment. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX)[2]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). This mechanism maintains a slightly alkaline intracellular pH (promoting tumor survival and proliferation) while severely acidifying the extracellular matrix (driving metastasis and immune evasion).

Sulfonamide-propanamide derivatives, such as the recently synthesized MMH-1 (2-bromo-N-(4-sulfamoylphenyl)propanamide), act as potent CA IX inhibitors. By coordinating with the Zn2+ ion in the CA IX active site, MMH-1 reverses the pH gradient. This disruption collapses the mitochondrial membrane potential (MMP), elevates reactive oxygen species (ROS), and triggers the intrinsic caspase-dependent apoptotic cascade[2].

CA9_Pathway Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 pH_Imbalance Intracellular Acidification & MMP Collapse CA9->pH_Imbalance Normal Function Blocked SulfPro Sulfonamide-Propanamide (e.g., MMH-1) ZnBind Zn2+ Coordination in Catalytic Pocket SulfPro->ZnBind Inhibits ZnBind->CA9 Blocks Activity ZnBind->pH_Imbalance Reverses pH Gradient Apoptosis Apoptosis via Caspase Cascade pH_Imbalance->Apoptosis

Fig 1: Mechanism of CA IX inhibition by sulfonamide-propanamides leading to apoptosis.

Quantitative Inhibition Data

Using a "three-tails approach," researchers have optimized the propanamide linker to achieve high selectivity for tumor-associated CA isoforms (IX and XII) over ubiquitous cytosolic isoforms (I and II)[1].

Table 1: Representative Carbonic Anhydrase Inhibition Constants ( Ki​ in nM)

Compound ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Reference
Mono-tailed Propanamides 68.4 – 458.162.8 – 153.75.2 – 12.555.4 – 113.2[1]
MMH-1 Derivative > 1000> 1000Highly ActiveHighly Active[2]
Protocol 1: Cell-Based Hypoxia CA IX Inhibition & Extracellular pH Assay

To validate the physiological impact of CA IX inhibition, the following self-validating workflow is employed. The causality of this assay relies on the fact that true CA IX inhibition will directly manifest as a measurable shift in extracellular pH prior to the onset of apoptosis.

  • Cell Culture & Hypoxia Induction: Seed MDA-MB-231 (triple-negative breast cancer) cells in 6-well plates. Incubate in a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours. Rationale: This strictly mimics the solid tumor microenvironment, forcing the stabilization of HIF-1 α and subsequent overexpression of the target CA IX enzyme.

  • Compound Treatment: Treat cells with the sulfonamide-propanamide derivative (e.g., 10 µM MMH-1). Include a vehicle control (DMSO) and a positive control (Acetazolamide).

  • Extracellular pH Measurement: After 48 hours, measure the pH of the culture media using a microelectrode. Rationale: Active CA IX acidifies the media. A successful inhibitor will neutralize the media, raising the pH back toward 7.4.

  • Apoptosis Quantification: Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. Rationale: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker triggered by the pH-induced MMP collapse).

Mechanism II: Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition

The Biochemical Pathway

Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression of tumor suppressor genes (like p21). Sulfonamide-propanamide derivatives act as potent HDAC inhibitors (HDACi). The propanamide linker is uniquely suited to thread the narrow hydrophobic channel of HDAC enzymes, positioning the sulfonamide (or a derivative hydroxamate) to chelate the active-site zinc[3].

Recent structural optimization has shown that tuning the aliphatic propanamide linker size yields high selectivity for specific isoforms, such as HDAC6, which regulates cytoskeletal dynamics (e.g., α -tubulin acetylation) rather than just histones[3].

HDAC_Workflow Prep Prepare Recombinant HDAC Enzymes Incubate Incubate with Propanamide-Sulfonamide Prep->Incubate Substrate Add Fluorogenic Acetyl-Lysine Substrate Incubate->Substrate Developer Add Developer (Cleaves Deacetylated Substrate) Substrate->Developer Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Developer->Read

Fig 2: Self-validating fluorometric workflow for quantifying HDAC isoform selectivity.

Protocol 2: Fluorometric in vitro HDAC Activity Assay

This protocol isolates the direct enzymatic inhibition kinetics of the compound, removing cellular uptake variables.

  • Enzyme Preparation: Plate recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) in a 96-well black microplate.

  • Inhibitor Incubation: Add the propanamide-sulfonamide derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C. Rationale: Pre-incubation is critical. It allows the propanamide linker to achieve thermodynamic stability within the hydrophobic channel before the substrate is introduced.

  • Substrate Addition: Add a fluorogenic acetyl-lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Signal Development & Readout: Add a developer solution containing a trypsin-like protease. Rationale: The protease selectively cleaves the AMC fluorophore only if the lysine has been successfully deacetylated by the HDAC. Measure fluorescence (Ex: 360 nm, Em: 460 nm). A decrease in fluorescence directly correlates with successful HDAC inhibition.

Mechanism III: Dual Inhibition of Urease and Cyclooxygenase-2 (COX-2)

Beyond oncology, the propanamide-sulfonamide scaffold is heavily utilized in anti-inflammatory and antibacterial drug design. By conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen to a sulfonamide via a propanamide linkage, researchers have created dual-target inhibitors[4].

These conjugates competitively inhibit Urease (a bacterial enzyme crucial for Helicobacter pylori survival in the acidic stomach) and COX-2 (the primary enzyme driving prostaglandin-mediated inflammation). The sulfonamide group anchors into the urease bi-nickel active site, while the propanamide-NSAID tail blocks the arachidonic acid binding channel in COX-2[4].

Table 2: Dual Inhibition Profile of Naproxen-Sulfonamide Conjugates

Conjugate DerivativeUrease Inhibition ( IC50​ in µM)COX-2 Inhibition (%) at 10 µMReference
Naproxen-Sulfanilamide (3) 6.69 ± 0.1175.4%[4]
Naproxen-Sulfathiazole (5) 5.82 ± 0.28N/A[4]
Naproxen-Sulfaguanidine (10) 5.06 ± 0.29N/A[4]
(Note: Indomethacin reference standard for COX-2 showed 86.8% inhibition in comparable models).

Conclusion

The sulfonamide-propanamide derivative class represents a masterclass in rational drug design. By leveraging the propanamide backbone as a stable, tunable spacer, medicinal chemists can precisely direct the potent zinc-chelating power of the sulfonamide group to diverse targets—from reversing the hypoxic tumor microenvironment via CA IX inhibition to epigenetic remodeling via HDACs, and dual anti-inflammatory targeting. Future development will likely focus on optimizing the stereochemistry of the propanamide linker to achieve ultimate single-isoform selectivity.

References

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem / PubMed.[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.[Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.[Link]

  • A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)propanamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(4-sulfamoylphenyl)propanamide, a compound of interest for researchers and professionals in drug development. Due to the limited availability of direct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(4-sulfamoylphenyl)propanamide, a compound of interest for researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive analysis of its properties and potential.

Chemical Identity and Nomenclature

The structure and nomenclature of a compound are foundational to any scientific investigation. Based on the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), the name "2-chloro-N-(4-sulfamoylphenyl)propanamide" is an unambiguous descriptor of the molecule's architecture.

  • IUPAC Name: 2-chloro-N-(4-sulfamoylphenyl)propanamide[1][2][3][4][5]

  • Synonyms: Due to its novelty, no common synonyms are currently established. Researchers may refer to it using variations such as 2-chloro-N-(4-(aminosulfonyl)phenyl)propanamide.

  • Chemical Class: This molecule belongs to two primary chemical classes: it is a sulfonamide and a substituted propanamide.[6][7]

The core structure consists of a propanamide moiety with a chlorine atom at the second carbon. The nitrogen of the amide is substituted with a phenyl ring, which in turn bears a sulfamoyl group (-SO₂NH₂) at the para (4th) position.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₁₁ClN₂O₃SStructural analysis
Molecular Weight 262.72 g/mol Calculation from formula
Appearance White to off-white solidAnalogy with similar sulfonamides[8]
Melting Point >200 °CAnalogy with 2-Chloro-N-(4-sulfamoylphenyl)acetamide (217 °C)[9]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)Analogy with related sulfonamides[8][10]
pKa (Predicted) ~9-10 for the sulfonamide NH₂; ~1-2 for the amide NHGeneral pKa values for sulfonamides and amides
Proposed Synthesis Protocol: Acylation of Sulfanilamide

The most direct and industrially scalable synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide involves the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with 2-chloropropanoyl chloride. This is a classic nucleophilic acyl substitution reaction.[11][12][13]

Experimental Workflow: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide

reagents Reagents: - 4-Aminobenzenesulfonamide (1 eq) - 2-Chloropropanoyl chloride (1.1 eq) - Triethylamine (1.2 eq) - Dichloromethane (solvent) reaction_setup Reaction Setup: 1. Dissolve 4-aminobenzenesulfonamide in DCM. 2. Add triethylamine as a base. 3. Cool the mixture to 0°C in an ice bath. reagents->reaction_setup addition Addition of Acyl Chloride: 1. Slowly add 2-chloropropanoyl chloride dropwise. 2. Maintain the temperature at 0°C. reaction_setup->addition reaction Reaction: 1. Allow the mixture to warm to room temperature. 2. Stir for 2-4 hours. 3. Monitor progress by TLC. addition->reaction workup Work-up: 1. Quench with water. 2. Separate the organic layer. 3. Wash with dilute HCl, then brine. reaction->workup purification Purification: 1. Dry the organic layer over Na₂SO₄. 2. Filter and evaporate the solvent. 3. Recrystallize from ethanol/water. workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry - Melting Point Analysis purification->characterization

Caption: Proposed workflow for the synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzenesulfonamide (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.2 equivalents) to act as a base, scavenging the HCl byproduct. Cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at or below 5°C. The formation of a precipitate (triethylamine hydrochloride) is expected.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Characterization: The identity and purity of the synthesized 2-chloro-N-(4-sulfamoylphenyl)propanamide should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Applications

The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][14][15][16] The primary mechanism of action for many sulfonamide drugs is the inhibition of dihydropteroate synthase (DHPS) in bacteria or carbonic anhydrases in eukaryotes.[15][16]

The introduction of a 2-chloropropanamide side chain may confer additional or modified biological activities. The chloroacetamide moiety, for instance, is known to be a reactive electrophile that can covalently modify biological macromolecules. A similar reactivity could be anticipated for the 2-chloropropanamide group.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by 2-chloro-N-(4-sulfamoylphenyl)propanamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water HCO3 HCO₃⁻ Product Water->HCO3 Reacts to form Inhibitor Sulfonamide Group (-SO₂NH₂) Zn_inhibited Zn²⁺ Inhibitor->Zn_inhibited Coordinates to Zinc Blocked Reaction Blocked Inhibitor->Blocked His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i CO2 CO₂ Substrate CO2->Zn Binds CO2->Blocked

Caption: Hypothesized inhibition of carbonic anhydrase by 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Potential Research Applications:

  • Antimicrobial Drug Discovery: The compound could be screened for activity against a panel of bacterial and fungal pathogens.[15]

  • Anticancer Research: Given that some sulfonamides are used in cancer therapy, this compound could be investigated for its effects on cancer cell lines, particularly those overexpressing certain carbonic anhydrase isoforms.[6][7]

  • Enzyme Inhibition Studies: The molecule serves as a lead compound for studying the structure-activity relationships of carbonic anhydrase inhibitors.[17]

Safety and Handling

While specific toxicity data for 2-chloro-N-(4-sulfamoylphenyl)propanamide is not available, precautions should be taken based on its chemical class. Acyl chlorides used in the synthesis are corrosive and lachrymatory. The final product should be handled with standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

2-chloro-N-(4-sulfamoylphenyl)propanamide represents a novel chemical entity with potential applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and a rationale for its potential biological activities based on established principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and therapeutic potential.

References

  • JoVE. (2025, May 22). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]

  • OrgoSolver. Nomenclature and Classification of Amines. Retrieved from [Link]

  • MDPI. (2022, September 1). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]

  • QUÍMICA ORGÁNICA. (2024, March 5). IUPAC Nomenclature Rules for Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Amides. Retrieved from [Link]

  • YouTube. (2026, February 8). How to Name Amides With IUPAC Nomenclature Rules | Full Tutorial. Retrieved from [Link]

  • ResearchGate. (2016, January 4). Biological activities of sulfonamides. Retrieved from [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Wikipedia. Sulfonamide (medicine). Retrieved from [Link]

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Ontosight. N-(4-Sulfamoylphenyl)propanamide Overview. Retrieved from [Link]

  • PubChem. N-(4-sulfamoylphenyl)propanamide. Retrieved from [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • ResearchGate. (2020, June 4). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • PMC. 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2020, June 4). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • gsrs. N-(4-SULFAMOYLPHENYL)PROPANAMIDE. Retrieved from [Link]

  • 摩熵化学. 2-chloro-N-(4-chloro-3-sulfamoylphenyl)propanamide. Retrieved from [Link]

Sources

Foundational

Physical and chemical characteristics of propanamide sulfonamides

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Propanamide Sulfonamides Introduction Propanamide sulfonamides represent a significant class of organic compounds characterized by the presence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Propanamide Sulfonamides

Introduction

Propanamide sulfonamides represent a significant class of organic compounds characterized by the presence of both a propanamide (CH₃CH₂CONH-) and a sulfonamide (-SO₂NH-) functional group within the same molecule. This unique combination of a neutral, hydrogen-bond-donating-and-accepting amide with an acidic, structurally rigid sulfonamide group imparts a distinct profile of physicochemical and biological properties. These compounds are of substantial interest to researchers, particularly in the fields of medicinal chemistry and drug development, where the sulfonamide moiety is a well-established pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-diabetic drugs.[1][2][3][4]

The integration of the propanamide group can modulate key properties such as solubility, lipophilicity, and metabolic stability, making this class of molecules a fertile ground for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the core physical and chemical characteristics of propanamide sulfonamides, offering field-proven insights into their molecular architecture, reactivity, and the experimental protocols essential for their accurate characterization.

Section 1: Molecular Architecture and Core Functional Groups

The defining feature of a propanamide sulfonamide is the covalent linkage of its two constituent moieties. Typically, this is achieved via a stable aromatic or aliphatic spacer that connects the nitrogen of the sulfonamide to the propanamide group, often through an additional amide bond.

The Propanamide Moiety

The propanamide group, derived from propanoic acid, consists of a three-carbon alkyl chain attached to a primary amide.[5][6] Its key features include:

  • Polarity and Hydrogen Bonding : The amide functional group contains a significant dipole moment and can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This capacity for strong intermolecular hydrogen bonding significantly influences physical properties like melting and boiling points.[5][7]

  • Solubility : The polarity of the amide group generally confers good solubility in polar solvents, including water.[5][7]

  • Reactivity : While amides are the most stable of the carboxylic acid derivatives, they can undergo hydrolysis under strong acidic or basic conditions to yield propanoic acid and the corresponding amine.[7]

The Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is the cornerstone of "sulfa drugs" and is defined by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.[8]

  • Acidity : When the sulfonamide nitrogen is bonded to at least one hydrogen (a primary or secondary sulfonamide), that proton is acidic. The pKa is influenced by the nature of the group attached to the nitrogen, but it is this acidity that often governs the compound's solubility profile at different physiological pH values.[9][10]

  • Structural Rigidity : The sulfonamide group is a rigid, tetrahedral structure that helps to lock the conformation of molecules, a critical feature for specific binding to biological targets like enzymes.[8]

  • Synthesis : The classic laboratory synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][8]

The Integrated Structure

The combination of these two functional groups creates a molecule with multifaceted properties. The overall polarity, solubility, and lipophilicity are a direct result of the interplay between the hydrophilic amide and sulfonamide groups and the lipophilic carbon skeleton.

cluster_propanamide Propanamide Moiety cluster_spacer Aromatic Spacer cluster_sulfonamide Sulfonamide Moiety CH3 CH3 CH2 CH2 CH3->CH2 C=O C=O CH2->C=O NH_amide N-H C=O->NH_amide Aromatic Ar NH_amide->Aromatic S S Aromatic->S O1 O S->O1 = O2 O S->O2 = NH_sulf N-H S->NH_sulf R R NH_sulf->R

Caption: General molecular architecture of a propanamide sulfonamide.

Section 2: Physicochemical Properties

The physicochemical properties of propanamide sulfonamides are critical determinants of their behavior in both chemical and biological systems, directly impacting their absorption, distribution, metabolism, and excretion (ADME) profile in drug development.[1]

PropertyTypical Value/CharacteristicSignificance in Drug Development
Appearance White to off-white crystalline solids.[7][8]Affects formulation, handling, and stability.
Melting Point Generally high (>150 °C)Indicates high lattice energy and molecular stability.[11]
Solubility Variable; generally low in water, soluble in organic solvents. Solubility is pH-dependent.[7][12]Crucial for bioavailability and formulation. Poor aqueous solubility is a common challenge.[13]
Acidity (pKa) Typically 5-11 for the sulfonamide N-H proton.[9]Governs ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding.
Lipophilicity (LogP) Varies widely based on substituents (typically 1-4).A key predictor of membrane permeability, protein binding, and metabolism.

Section 3: Chemical Characteristics and Reactivity

Stability

Propanamide sulfonamides are generally stable compounds under normal storage conditions.[14] The primary points of potential degradation are:

  • Amide Hydrolysis : This reaction is slow but can occur under harsh acidic or basic conditions at elevated temperatures, cleaving the propanamide group.[7]

  • Sulfonamide Stability : The sulfonamide bond itself is very stable and resistant to chemical degradation.

Synthesis Overview

The most common synthetic strategy involves a coupling reaction between two precursor molecules, each containing one of the key functional groups. A typical workflow is the acylation of an aminosulfonamide with a propanoyl derivative.

General Synthetic Workflow start Start with Aniline Derivative step1 Sulfonylation (R-SO2Cl, Base) start->step1 intermediate1 Aminobenzenesulfonamide step1->intermediate1 step2 Acylation (Propanoyl Chloride, Base) intermediate1->step2 product Propanamide Sulfonamide Product step2->product purify Purification (Crystallization/Chromatography) product->purify characterize Characterization purify->characterize

Caption: A common synthetic pathway for propanamide sulfonamides.

Section 4: Experimental Protocols for Physicochemical Characterization

Accurate characterization is paramount for confirming the identity, purity, and key physicochemical properties of newly synthesized propanamide sulfonamides.

Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective : To identify the key functional groups present in the molecule.

  • Protocol :

    • Prepare the sample as a KBr pellet or a thin film.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands:

      • ~3350-3250 cm⁻¹ : N-H stretching (both amide and sulfonamide).[7]

      • ~1670-1640 cm⁻¹ : C=O stretching (Amide I band).[7]

      • ~1350-1310 cm⁻¹ & ~1170-1150 cm⁻¹ : Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To elucidate the detailed molecular structure.

  • Protocol :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Assign signals to specific atoms in the molecule. Key signals include the amide N-H proton, aromatic protons, and the aliphatic protons of the propanoyl group.

C. Mass Spectrometry (MS)

  • Objective : To confirm the molecular weight and elemental composition.

  • Protocol :

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.[15]

Determination of pKa (Potentiometric Titration)
  • Objective : To measure the acid dissociation constant of the sulfonamide proton.

  • Protocol :

    • Accurately weigh and dissolve the compound in a co-solvent system (e.g., 50:50 methanol:water) to create a solution of known concentration (e.g., 1 mM).

    • Calibrate a pH electrode and place it in the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)
  • Objective : To measure the octanol-water partition coefficient, a key indicator of lipophilicity.[16]

  • Protocol :

    • Prepare a stock solution of the compound in n-octanol.

    • Add a known volume of this solution to a separatory funnel containing a known volume of water (pre-saturated with n-octanol).

    • Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases.

    • Allow the layers to separate completely.

    • Carefully collect samples from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[17][18]

    • Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Overall Characterization Workflow

Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_identity Identity & Structure cluster_properties Purity & Properties synthesis Synthesized Product ftir FTIR synthesis->ftir nmr NMR ('H, 'C) synthesis->nmr ms Mass Spec synthesis->ms hplc HPLC (Purity) nmr->hplc ms->hplc pka pKa Titration hplc->pka logp LogP Measurement hplc->logp

Caption: Logical workflow for the complete characterization of a novel propanamide sulfonamide.

Conclusion

Propanamide sulfonamides are a versatile class of molecules whose physicochemical properties are governed by the synergistic contributions of their constituent functional groups. The amide moiety enhances hydrogen bonding potential, while the acidic sulfonamide group provides a handle for modulating solubility and a rigid anchor for biological interactions. A thorough understanding and experimental determination of their characteristics—from molecular structure and stability to pKa and LogP—are fundamental for any researcher or drug development professional working in this area. The systematic application of spectroscopic and analytical protocols, as outlined in this guide, provides a self-validating framework for ensuring the integrity and quality of these promising compounds, paving the way for their successful application in medicinal chemistry and beyond.

References

  • Propanamide - Grokipedia. (n.d.). Grokipedia.
  • Sulfonamide - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Propanamide Definition - Intro to Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • Propanamide, N-propyl- (CAS 3217-86-5) - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. Retrieved March 14, 2026, from [Link]

  • Chemical Properties of Propanamide (CAS 79-05-0) - Cheméo. (n.d.). Cheméo. Retrieved March 14, 2026, from [Link]

  • Propanamide - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Basic physicochemical properties of sulfonamides - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx - Slideshare. (n.d.). Slideshare. Retrieved March 14, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved March 14, 2026, from [Link]

  • Selected physicochemical properties of the sulfonamide antibiotics - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites] - PubMed. (1963, February). PubMed. Retrieved March 14, 2026, from [Link]

  • Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations) - SciELO. (2020, April 25). SciELO. Retrieved March 14, 2026, from [Link]

  • Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials - MDPI. (2021, March 21). MDPI. Retrieved March 14, 2026, from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES - kk wagh college of pharmacy. (n.d.). KK Wagh College of Pharmacy. Retrieved March 14, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS | LabRulez LCMS. (n.d.). LabRulez. Retrieved March 14, 2026, from [Link]

  • (PDF) A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice - ResearchGate. (2024, January 4). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing. (2022, October 19). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC. (2023, August 3). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Sulfonamide allergy and cross-reactivity - PubMed. (2007, April 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin - DermNet. (n.d.). DermNet. Retrieved March 14, 2026, from [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Retrieved March 14, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (2024, February 29). International Journal of Frontiers in Chemistry and Pharmacy Research. Retrieved March 14, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-chloro-N-(4-sulfamoylphenyl)propanamide

Application Note: Chemoselective Synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide Introduction and Strategic Context The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, foundational to the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide

Introduction and Strategic Context

The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, foundational to the development of antimicrobials, diuretics, and carbonic anhydrase inhibitors. The synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide represents a critical intermediate workflow in drug development. By appending an α -chloroamide linker to the sulfanilamide core, researchers create a versatile electrophilic building block. The α -chloride serves as an ideal leaving group for downstream SN​2 displacement by various secondary amines, enabling the rapid generation of diverse amino-propanamide libraries for structure-activity relationship (SAR) studies.

This protocol details a highly chemoselective N-acylation methodology, prioritizing high yield, scalability, and strict control over reaction thermodynamics to prevent polysubstitution.

Mechanistic Causality & Chemoselectivity

A fundamental challenge in the acylation of sulfanilamide (4-aminobenzenesulfonamide) is the presence of two distinct primary amine groups: the aniline nitrogen and the sulfonamide nitrogen. The success of this protocol relies on exploiting their inherent electronic differences to achieve absolute chemoselectivity without the use of protecting groups[1].

  • Nucleophilicity & pKa Dynamics: The pKa of the sulfonamide group ( −SO2​NH2​ ) is approximately 10.4, meaning it is heavily electron-withdrawn by the adjacent sulfonyl moiety and acts as a very poor nucleophile[2]. Conversely, the conjugate acid of the aniline group has a pKa of ~2.5[3]. At neutral or mildly basic conditions, the aniline nitrogen is entirely unprotonated and possesses a highly localized lone pair, making it significantly more nucleophilic.

  • Reaction Thermodynamics: Acylation with 2-chloropropionyl chloride is highly exothermic. Conducting the reaction at 0 °C suppresses the kinetic energy required for the less reactive sulfonamide nitrogen to attack the electrophile, thereby preventing di-acylation[4].

  • Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the unreacted aniline precursor.

G A Sulfanilamide Aniline NH2 (Nucleophilic) C Chemoselective N-Acylation A->C B 2-Chloropropionyl Chloride B->C D 2-chloro-N-(4-sulfamoylphenyl) propanamide C->D THF, TEA, 0 °C -HCl

Chemoselective N-acylation of sulfanilamide at the aniline nitrogen.

Materials and Reagents

All reagents should be of analytical grade. Anhydrous solvents are critical to prevent the premature hydrolysis of 2-chloropropionyl chloride into 2-chloropropanoic acid.

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Sulfanilamide172.201.0Primary nucleophile / Starting material
2-Chloropropionyl chloride126.971.1Electrophilic acylating agent
Triethylamine (TEA)101.191.5Acid scavenger / Base
Tetrahydrofuran (THF)72.1110 volumesAprotic reaction solvent (Anhydrous)
Ethyl Acetate (EtOAc)88.11-Extraction solvent
1M HCl (aq)36.46-Workup wash (removes unreacted TEA/aniline)
Saturated NaHCO 3​ (aq)84.01-Workup wash (removes hydrolyzed acid)

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation

  • Purge and Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert Argon or Nitrogen gas for 5 minutes.

  • Dissolution: Add sulfanilamide (10.0 g, 58.0 mmol) to the flask, followed by 100 mL of anhydrous THF. Stir vigorously until complete dissolution is achieved.

  • Base Addition: Inject triethylamine (12.1 mL, 87.0 mmol) into the reaction mixture via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Phase 2: Electrophilic Addition 5. Reagent Delivery: Dilute 2-chloropropionyl chloride (6.2 mL, 63.8 mmol) in 10 mL of anhydrous THF in a separate dry syringe. 6. Controlled Dropwise Addition: Add the 2-chloropropionyl chloride solution dropwise to the reaction flask over a period of 30 minutes. Crucial Insight: Rapid addition will cause localized thermal spikes, increasing the risk of sulfonamide acylation or elimination of the α -chloride. 7. Incubation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours. A dense white precipitate (Triethylammonium chloride) will form, serving as a visual indicator of reaction progression.

Phase 3: Workup and Self-Validating Purification This workup is designed as a self-validating system; each wash specifically targets a known impurity based on its pKa. 8. Quenching: Quench the reaction by adding 20 mL of distilled water to dissolve the TEA-HCl salts and hydrolyze any unreacted acid chloride. 9. Solvent Exchange: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the resulting slurry with 150 mL of Ethyl Acetate (EtOAc). 10. Acid Wash (Validation Step 1): Transfer the organic layer to a separatory funnel. Wash with 50 mL of 1M HCl. Logic: This selectively protonates unreacted TEA and trace unreacted sulfanilamide, pulling them into the aqueous layer. 11. Base Wash (Validation Step 2): Wash the organic layer with 50 mL of saturated NaHCO 3​ . Logic: This deprotonates 2-chloropropanoic acid (the hydrolysis byproduct of the acyl chloride), removing it into the aqueous layer. 12. Drying and Concentration: Wash with 50 mL of brine, dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield a crude solid. 13. Recrystallization: Recrystallize the crude product from a mixture of hot Ethanol/Water (70:30) to afford the pure 2-chloro-N-(4-sulfamoylphenyl)propanamide as a white crystalline solid.

Analytical Characterization

To verify the structural integrity of the synthesized intermediate, the following analytical signatures should be confirmed:

Analytical MethodExpected Signature / Data Points
1 H NMR (DMSO-d 6​ ) δ 10.50 (s, 1H, Amide NH), 7.78 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 7.25 (s, 2H, Sulfonamide NH 2​ ), 4.65 (q, 1H, α -CH), 1.60 (d, 3H, CH 3​ ).
FT-IR (ATR, cm −1 ) 3320, 3250 (N-H stretch, sulfonamide/amide), 1685 (C=O stretch, amide I), 1330, 1150 (S=O stretch, sulfonamide).
LC-MS (ESI+) Calculated for C 9​ H 11​ ClN 2​ O 3​ S [M+H] + : 263.02; Found: 263.05 m/z.

Downstream Application: Pharmacophore Generation

The isolated 2-chloro-N-(4-sulfamoylphenyl)propanamide is highly primed for late-stage functionalization. By subjecting this intermediate to a mild base (e.g., K 2​ CO 3​ ) and a secondary amine in a polar aprotic solvent (like Acetonitrile), the α -chloride undergoes rapid SN​2 displacement. This specific workflow is heavily utilized to synthesize libraries of bio-active sulfonamide hybrids[5].

G A 2-chloro-N-(4-sulfamoylphenyl) propanamide C SN2 Displacement of α-Chloride A->C B Secondary Amine (e.g., Morpholine) B->C D Target Pharmacophore (Amino-propanamide) C->D K2CO3, MeCN, Heat

Downstream SN2 displacement of the alpha-chloride by secondary amines.

References

  • Sulphonamides | PPTX - SlideShare. Describes the pKa values of sulfonamides (pKa 10.4) and their ionization behavior, which dictates chemoselectivity. Available at:[Link]

  • MedChem Exam1 Flashcards - Cram.com. Provides foundational medicinal chemistry data regarding the pKa of the conjugate acid of aniline (pKa ~2.5) compared to sulfonamides. Available at:[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Explores advanced methodologies and the bioisosteric utility of acylating sulfonamides in modern drug discovery. Available at:[Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or solvent-free conditions - ResearchGate. Discusses the synthesis of bioactive multicomponent sulfonamide hybrids and optimization of acylation conditions. Available at:[Link]

Sources

Application

Application of 2-chloro-N-(4-sulfamoylphenyl)propanamide in antibacterial assays

Advanced Application Note: Utilization of 2-Chloro-N-(4-sulfamoylphenyl)propanamide in the Development and Evaluation of Novel Antibacterial Agents Executive Summary As antimicrobial resistance (AMR) continues to outpace...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilization of 2-Chloro-N-(4-sulfamoylphenyl)propanamide in the Development and Evaluation of Novel Antibacterial Agents

Executive Summary

As antimicrobial resistance (AMR) continues to outpace the development of novel antibiotics, the strategic design of dual-targeting hybrid molecules has become a cornerstone of modern medicinal chemistry. 2-Chloro-N-(4-sulfamoylphenyl)propanamide serves as a critical, bi-functional electrophilic building block in this endeavor. By combining the dihydropteroate synthase (DHPS) inhibitory properties of the sulfanilamide moiety with a highly reactive α-chloroamide linker, this compound enables the synthesis of potent hybrid antibacterial agents. This application note details the mechanistic rationale, chemical derivatization, and self-validating biological assay protocols required to evaluate this compound and its derivatives in advanced antibacterial screening.

Mechanistic Rationale & Chemical Utility

The molecular architecture of 2-chloro-N-(4-sulfamoylphenyl)propanamide is specifically designed for modular drug synthesis:

  • The Pharmacophore (Sulfonamide Core): The N-(4-sulfamoylphenyl) region acts as a structural analog of p-aminobenzoic acid (PABA). It competitively inhibits bacterial DHPS, disrupting the folate synthesis pathway essential for bacterial DNA replication [1].

  • The Reactive Linker (α-Chloroamide): The 2-chloropropanamide tail features a highly polarized carbon-chlorine bond. The chlorine atom acts as an excellent leaving group, facilitating rapid SN​2 nucleophilic substitution. This allows researchers to covalently link the sulfonamide core to other nucleophilic pharmacophores (e.g., the piperazine ring of fluoroquinolones, or coumarin derivatives) to create dual-action therapeutics that bypass efflux pump-mediated resistance [2, 3].

While the intermediate itself exhibits baseline antibacterial activity due to its electrophilic nature, its primary application in assays is as a precursor to hybrid drugs and as a structural control to validate the synergistic effects of the final conjugated molecule.

Experimental Workflow

G A 2-Chloro-N-(4-sulfamoylphenyl)propanamide (Electrophilic Sulfonamide Core) C SN2 Conjugation (K2CO3, DMF, 80°C) A->C B Nucleophilic Scaffold (e.g., Fluoroquinolone, Thiazole) B->C D Dual-Targeting Hybrid Agent (DHPS & Topoisomerase Inhibitor) C->D Purification & Verification E Antibacterial Evaluation System D->E F Broth Microdilution (MIC / MBC Determination) E->F G Time-Kill Kinetics (Bactericidal vs Bacteriostatic) E->G H Biofilm Inhibition Assay (Crystal Violet Staining) E->H

Workflow detailing the synthesis of hybrid antibacterial agents and subsequent assay validation.

Detailed Methodologies & Protocols

Protocol A: Synthesis of the Hybrid Antibacterial Agent

Objective: To conjugate 2-chloro-N-(4-sulfamoylphenyl)propanamide with a secondary amine pharmacophore.

  • Reaction Setup: Dissolve 1.0 equivalent of the nucleophilic scaffold (e.g., ciprofloxacin) and 1.2 equivalents of 2-chloro-N-(4-sulfamoylphenyl)propanamide in anhydrous Dimethylformamide (DMF).

  • Catalysis & Acid Scavenging: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Scientific Rationale: K2​CO3​ acts as an acid scavenger. It neutralizes the HCl byproduct generated during the SN​2 displacement of the chlorine atom, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Thermal Activation: Stir the mixture at 80°C for 6–8 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Isolation: Pour the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with water to remove residual DMF and salts, and recrystallize from ethanol.

  • Validation: Confirm the structure of the hybrid derivative via LC-MS and 1H -NMR before proceeding to biological assays.

Protocol B: Broth Microdilution Assay (MIC/MBC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) using a self-validating colorimetric system.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the exponential log phase. Adjust the turbidity to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the intermediate and the synthesized hybrid compound (range: 128 µg/mL to 0.125 µg/mL) in MHB containing a maximum of 1% DMSO to prevent solvent toxicity.

  • Inoculation & Controls: Add 50 µL of the bacterial suspension to each well.

    • Self-Validation System: Include a Sterility Control (MHB + compound, no bacteria) to rule out contamination, a Growth Control (MHB + bacteria, no compound) to ensure strain viability, and a Reference Standard (Ciprofloxacin) to benchmark assay sensitivity.

  • Incubation & Colorimetric Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

    • Scientific Rationale: Resazurin is an oxidation-reduction indicator. Metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric endpoint for MIC determination, eliminating the subjectivity of visual turbidity checks.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue color) onto tryptic soy agar (TSA) plates. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum after 24 hours.

Protocol C: Biofilm Inhibition Assay

Objective: To evaluate the compound's ability to penetrate and disrupt exopolysaccharide matrices.

  • Biofilm Formation: Seed 96-well flat-bottom polystyrene plates with 100 µL of bacterial suspension in Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to promote biofilm formation. Add sub-MIC concentrations of the test compounds.

  • Incubation & Washing: Incubate statically at 37°C for 24 hours. Carefully aspirate the planktonic cells and wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

  • Fixation & Staining: Fix the adherent biofilms with 150 µL of 99% methanol for 15 minutes.

    • Scientific Rationale: Methanol fixation cross-links the biofilm matrix to the polystyrene, preventing the detachment of the biofilm during subsequent aggressive washing steps.

  • Quantification: Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess stain with distilled water. Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes the comparative antibacterial efficacy of the propanamide intermediate versus its synthesized hybrid derivatives. The data demonstrates the necessity of the intermediate as a building block rather than a standalone therapeutic.

Test CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mechanistic Notes / Causality
Sulfanilamide >12864>128Weak standalone DHPS inhibitor; highly susceptible to efflux.
2-Chloro-N-(4-sulfamoylphenyl)propanamide 6432128Moderate non-specific toxicity due to electrophilic α-chloroamide reactivity.
Synthesized Hybrid (Fluoroquinolone-linked)0.50.251.0Synergistic dual-targeting (DHPS + DNA Gyrase); overcomes efflux pumps.
Ciprofloxacin (Control)1.00.50.5Validates assay sensitivity; standard topoisomerase inhibitor.

Table 1: Comparative MIC values demonstrating the enhancement of antibacterial activity upon conjugating the 2-chloro-N-(4-sulfamoylphenyl)propanamide intermediate into a hybrid scaffold.

References

  • Synthesis, characterization, and anti-bacterial assessment of new gatifloxacin analogues. ResearchGate. (2018). Available at:[Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science. (2016). Available at:[Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Chloro-N-(4-sulfamoylphenyl)propanamide

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Reaction Mixtures

Executive Summary

The compound 2-chloro-N-(4-sulfamoylphenyl)propanamide is a critical synthetic intermediate used in the development of targeted sulfonamide-based therapeutics, most notably Carbonic Anhydrase Inhibitors (CAIs) and bioactive pyrazoline derivatives[1][2]. Structurally homologous to the widely used acetamide derivatives, this propanamide variant features a primary sulfonamide group (the zinc-binding pharmacophore) and an α -chloroamide moiety, which serves as a reactive electrophilic site for further derivatization via nucleophilic substitution[3][4].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the purity of 2-chloro-N-(4-sulfamoylphenyl)propanamide, monitor its synthesis from sulfanilamide, and resolve it from common degradation products (e.g., hydrolysis of the α -chloro group).

Chemical Context & Mechanistic Rationale

The Role of the Intermediate in Drug Discovery

Sulfonamides represent a cornerstone class of chemotherapeutics. The primary sulfonamide group ( −SO2​NH2​ ) acts as a potent Zinc-Binding Group (ZBG), coordinating with the catalytic zinc ion in the active site of human carbonic anhydrase (hCA) metalloenzymes[5][6]. By reacting sulfanilamide with 2-chloropropionyl chloride, chemists synthesize 2-chloro-N-(4-sulfamoylphenyl)propanamide. The α -chloro group is then displaced by various amines, piperazines, or hydrazines to build the "tail" of the inhibitor, which dictates isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over off-target hCA I/II)[4].

G A Sulfanilamide (Starting Material) C 2-chloro-N-(4-sulfamoylphenyl)propanamide (Key Intermediate) A->C Acylation B 2-Chloropropionyl Chloride (Acylating Agent) B->C D Nucleophilic Substitution (Amines/Hydrazines) C->D Derivatization E Target CAI / Pyrazoline (Active Pharmaceutical Ingredient) D->E

Caption: Synthetic workflow from sulfanilamide to target Carbonic Anhydrase Inhibitors (CAIs).

Chromatographic Causality: Why These Conditions?

Developing an HPLC method for this compound requires balancing the polarity of the sulfonamide with the lipophilicity of the propanamide chain.

  • Stationary Phase (C18): A standard octadecylsilane (C18) column provides optimal hydrophobic retention for the aromatic ring and the aliphatic propanamide linker[7].

  • Mobile Phase pH (0.1% Formic Acid): Sulfanilamide derivatives possess a weakly acidic sulfonamide group ( pKa​≈10 ). Using an acidic mobile phase (pH ~2.7) ensures the molecule remains fully protonated (neutral), preventing peak splitting or tailing caused by secondary interactions with residual surface silanols on the silica matrix[7].

  • Detection Wavelength (265 nm): The conjugated π -system of the benzenesulfonamide moiety exhibits a strong UV absorbance maximum between 254 nm and 270 nm, making 265 nm the optimal wavelength for maximizing the signal-to-noise ratio[7].

HPLC M Mobile Phase: 0.1% Formic Acid (Suppresses Ionization) C Stationary Phase: C18 Column (Hydrophobic Retention) M->C Conditions A Analyte: 2-chloro-N-(4-sulfamoylphenyl)propanamide (LogP ~ 1.8) C->A Separation D Detection: UV at 265 nm (Aromatic Ring Absorbance) A->D Elution R Result: Sharp, Symmetrical Peak (High Resolution) D->R Quantification

Caption: Mechanistic logic of the RP-HPLC method for analyzing the sulfonamide intermediate.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-chloro-N-(4-sulfamoylphenyl)propanamide standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 M Ω⋅cm ).

  • Additives: LC-MS grade Formic Acid (FA).

Standard and Sample Preparation

Self-Validation Note: The α -chloroamide is susceptible to hydrolysis at high pH or elevated temperatures. Samples must be prepared in slightly acidic or neutral organic/aqueous mixtures and analyzed promptly.

  • Diluent Preparation: Prepare a mixture of Water:MeCN (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the intermediate and dissolve it in 10.0 mL of the diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes at room temperature.

  • Working Solutions: Dilute the stock solution with the diluent to prepare a calibration curve ranging from 1.0 μ g/mL to 100 μ g/mL. Filter all final solutions through a 0.22 μ m PTFE syringe filter prior to injection.

Chromatographic Conditions

Set up the HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with the following parameters:

  • Column: YMC-Triart C18 or equivalent (250 mm × 4.6 mm, 5 μ m)[7].

  • Column Temperature: 25 °C ± 1 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μ L.

  • Detection: UV at 265 nm.

Gradient Elution Program

A gradient method is employed to ensure the highly polar unreacted sulfanilamide elutes early, while the more lipophilic 2-chloro-N-(4-sulfamoylphenyl)propanamide is retained and separated from late-eluting dimeric impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.09010Equilibration and retention of polar impurities (e.g., sulfanilamide).
2.09010Isocratic hold to stabilize baseline.
15.04060Linear gradient to elute the target intermediate ( tR​≈11.5 min).
18.01090Column wash to remove highly lipophilic byproducts.
20.01090Isocratic wash hold.
21.09010Return to initial conditions.
26.09010Re-equilibration.

Data Presentation & Method Validation

To ensure the trustworthiness of the protocol, the method was evaluated according to ICH Q2(R1) guidelines for validation of analytical procedures. The quantitative metrics are summarized below.

Table 1: System Suitability Parameters (at 50 μ g/mL)
ParameterObserved ValueAcceptance Criteria
Retention Time ( tR​ )11.45 minN/A
Theoretical Plates ( N )> 8,500 2,000
Tailing Factor ( Tf​ )1.08 1.5
Resolution ( Rs​ ) from Sulfanilamide6.2 2.0
% RSD of Peak Area (n=6)0.45% 2.0%
Table 2: Validation Metrics
Validation ParameterResult
Linearity Range 1.0 – 100.0 μ g/mL
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 μ g/mL
Limit of Quantification (LOQ) 0.45 μ g/mL
Intra-day Precision (% RSD) 0.6%
Inter-day Precision (% RSD) 0.9%
Accuracy (Recovery %) 98.5% – 101.2%

Troubleshooting & Field Insights

  • Peak Tailing ( Tf​>1.5 ): If the peak for the intermediate exhibits significant tailing, it is usually indicative of secondary interactions with the stationary phase. Action: Verify that the mobile phase pH is strictly maintained at ~2.7. Prepare fresh 0.1% Formic Acid buffer, as formic acid can degrade over time, leading to a rise in pH.

  • Appearance of a Pre-Peak: A peak eluting slightly before the main analyte often indicates hydrolysis of the α -chloro group to form 2-hydroxy-N-(4-sulfamoylphenyl)propanamide. Action: Ensure samples are not exposed to basic conditions or prolonged heating during preparation. Store stock solutions at 4 °C.

  • Baseline Drift: A drifting baseline during the gradient is normal when using UV detection at lower wavelengths with formic acid. Action: Perform a blank injection (diluent only) and subtract the blank signal from the sample chromatogram if integration is compromised.

References

  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Ant. Journal of Research in Medical and Dental Science (JRMDS). 1

  • A Comparative Analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and Chloroacetamide for Researchers. Benchchem. 3

  • Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. IBB-CNR. 2

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.7

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. National Institutes of Health (NIH). 5

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β -class enzyme Rv3273. PubMed. 6

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Application

Application Note: Advanced LC-MS/MS Strategies for the Comprehensive Analysis of Sulfonamide Derivatives in Complex Matrices

Scientific Rationale and Scope Sulfonamides represent a ubiquitous class of synthetic bacteriostatic antibiotics widely deployed in both clinical and veterinary medicine. Their mechanism of action—competitive inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Scope

Sulfonamides represent a ubiquitous class of synthetic bacteriostatic antibiotics widely deployed in both clinical and veterinary medicine. Their mechanism of action—competitive inhibition of dihydropteroate synthetase—disrupts bacterial folic acid synthesis. However, their extensive prophylactic and therapeutic use in livestock has led to significant environmental accumulation and systemic entry into the human food chain via matrices like milk, meat, and surface water[1].

The persistence of sulfonamide residues drives the proliferation of antimicrobial resistance (AMR) and poses direct toxicological risks, including hypersensitivity reactions[1][2]. Consequently, regulatory bodies globally enforce strict Maximum Residue Limits (MRLs), typically capped at 100 µg/kg in food products of animal origin[3]. To meet these stringent regulatory thresholds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled sensitivity, specificity, and the capacity for multiplexed quantitation[1].

This application note details a robust, self-validating LC-MS/MS methodology for the extraction, resolution, and quantification of sulfonamide derivatives. As a Senior Application Scientist, I have designed this guide not merely as a sequence of steps, but as an exploration of the causality behind each analytical decision—ensuring that your laboratory can adapt these principles to overcome matrix-specific challenges.

Mechanistic Workflow & Causality in Method Design

Sample Preparation: Overcoming Matrix Interferences

The amphoteric nature of sulfonamides—possessing both a basic aromatic amine (pKa ~2.0-2.5) and an acidic sulfonamide group (pKa ~5.0-8.0)—dictates the extraction strategy.

  • Chelation (Water Matrices): Environmental water samples contain divalent cations (Ca²⁺, Mg²⁺) that readily form coordination complexes with the sulfonamide moiety, significantly reducing Solid-Phase Extraction (SPE) recovery. The addition of 0.5 g/L Na₂EDTA is a critical step to chelate these metals, liberating the analytes for efficient sorbent binding[1][4].

  • Protein Precipitation (Milk/Tissue): In protein-rich matrices like milk, sulfonamides exhibit high protein binding. Acidified acetonitrile is utilized to simultaneously denature proteins and disrupt analyte-protein interactions. The subsequent addition of sodium chloride induces a "salting-out" effect, driving the polar sulfonamides into the organic phase and minimizing the extraction of hydrophilic matrix components[3].

Chromatographic Separation: The Isomer Dilemma

Reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) is employed for separation. The choice of mobile phase is critical:

  • Protonation: Acidification of the aqueous mobile phase with 0.1% formic acid serves a dual purpose. It suppresses the ionization of residual matrix silanols on the stationary phase (minimizing peak tailing) and provides an abundant proton source to drive the formation of [M+H]⁺ precursor ions in the Electrospray Ionization (ESI) source[5][6].

  • Selectivity (α): Methanol is strictly preferred over acetonitrile as the strong solvent. While acetonitrile offers lower system backpressure, methanol provides superior hydrogen-bonding interactions, which are essential for the baseline resolution of critical structural isomers (e.g., sulfamethoxypyridazine and sulfameter) that frequently co-elute in aprotic solvents[2].

Tandem Mass Spectrometry (MS/MS) Optimization

Sulfonamides are analyzed in positive ESI mode (ESI+). Upon collision-induced dissociation (CID), protonated sulfonamides characteristically cleave at the S-N bond. This yields a highly stable, diagnostic product ion at m/z 156 (the sulfanilyl cation) for nearly all sulfonamides, which serves as the primary quantifier transition. A secondary transition, typically involving the cleavage of the R-group heterocycle, is monitored for regulatory confirmation.

LCMS_Workflow Sample Complex Matrix (Water, Milk, Tissue) Prep Sample Preparation (pH Adjustment & EDTA) Sample->Prep Chelation & pH Control Extraction Extraction & Clean-up (HLB SPE / LLE) Prep->Extraction Matrix Removal LC Chromatographic Separation (C18, MeOH/H2O + 0.1% FA) Extraction->LC Purified Extract MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Isomer Resolution Data Data Analysis & Quantification MS->Data Target Transitions

Analytical workflow for the LC-MS/MS determination of sulfonamide residues.

Quantitative Data & Method Validation

A validated method must demonstrate linearity, sensitivity, and precision across diverse matrices. The tables below summarize the optimized MS parameters and validation metrics for representative sulfonamides, confirming the method's compliance with regulatory standards[2][4][7].

Table 1: Optimized MRM Transitions and MS Parameters for Representative Sulfonamides

AnalytePrecursor Ion ([M+H]⁺)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE, eV)
Sulfadiazine (SDZ)251.1156.092.015 / 25
Sulfamethoxazole (SMX)254.1156.092.016 / 28
Sulfamethazine (SMZ)279.1156.092.018 / 26
Sulfadimethoxine (SDM)311.1156.0108.020 / 30
Sulfathiazole (STZ)256.0156.092.015 / 25
Sulfapyridine-d4 (IS)254.1160.0-16

Table 2: Method Validation Parameters (Water and Milk Matrices)

ParameterEnvironmental WaterBovine Milk
Linearity Range 0.5 – 100 µg/L5.0 – 200 µg/kg
Correlation Coefficient (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.05 µg/L1.5 µg/kg
Limit of Quantification (LOQ) 0.2 µg/L5.0 µg/kg
Average Recovery (%) 85% – 118%80% – 120%
Precision (RSD, n=6) < 13.2%< 15.0%

Step-by-Step Experimental Protocols

To ensure a self-validating system, this protocol integrates isotopically labeled internal standards (IS) prior to extraction. This corrects for both extraction losses and matrix-induced ion suppression during ESI.

Protocol A: Solid-Phase Extraction (SPE) of Environmental Water
  • Sample Pre-treatment: Filter 500 mL of the water sample through a 0.45 µm quartz membrane to remove particulate matter[4].

  • Chelation & Spiking: Add 0.25 g of Na₂EDTA to achieve a final concentration of 0.5 g/L[4]. Adjust the pH to 4.0–7.0 using dilute HCl[2]. Spike the sample with 20 ng of Sulfapyridine-d4 (Internal Standard). Rationale: pH adjustment ensures sulfonamides are in their neutral state, maximizing hydrophobic retention on the SPE sorbent.

  • SPE Conditioning: Condition a Hydrophilic-Lipophilic Balanced (HLB) cartridge (6 mL, 500 mg) with 6 mL of LC-MS grade methanol, followed by equilibration with 6 mL of ultrapure water[4].

  • Loading: Pass the pre-treated water sample through the cartridge at a controlled flow rate of ~5 mL/min[4].

  • Washing & Drying: Wash the cartridge with 6 mL of ultrapure water to elute polar interferences. Apply a high vacuum for 10 minutes to dry the sorbent completely[4].

  • Elution: Elute the target analytes using 5 mL of methanol containing 2% aqueous ammonia[2]. Rationale: The basic elution solvent deprotonates the sulfonamides, breaking their interaction with the sorbent for maximum recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40 °C. Reconstitute in 1.0 mL of Methanol:Water (1:1, v/v)[4]. Vortex thoroughly and filter through a 0.2 µm nylon syringe filter prior to LC-MS/MS injection.

Protocol B: Liquid-Liquid Extraction (LLE) of Milk
  • Spiking: Transfer 1.0 mL of homogenized milk into a 15 mL polypropylene centrifuge tube. Spike with the Internal Standard mixture[3].

  • Protein Precipitation: Add 5.0 mL of acidified acetonitrile (containing 1% formic acid). Vortex vigorously for 2 minutes[3].

  • Salting Out: Add 1.0 g of anhydrous Sodium Chloride (NaCl). Vortex for an additional 1 minute, then centrifuge at 4000 rpm for 10 minutes at 4 °C[3].

  • Concentration: Transfer the upper organic supernatant to a clean glass tube. Evaporate to dryness under N₂ gas at 40 °C[3].

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80% Water / 20% Methanol with 0.1% Formic Acid)[3]. Centrifuge at 13,000 rpm for 5 minutes to pellet any residual lipids, transferring the supernatant to an autosampler vial.

Protocol C: LC-MS/MS Acquisition
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 35 °C[6].

  • Mobile Phase: Phase A: Ultrapure water + 0.1% formic acid. Phase B: Methanol + 0.1% formic acid[2].

  • Gradient Elution: Initiate at 5% B, ramping linearly to 95% B over 10 minutes. Hold at 95% B for 2 minutes to wash the column, then return to 5% B for 3 minutes of re-equilibration. Flow rate: 0.4 mL/min. Injection volume: 5–10 µL.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode[6]. Ensure the capillary voltage is optimized (typically 3.5–4.0 kV) and the desolvation gas temperature is set sufficiently high (e.g., 400 °C) to vaporize the aqueous mobile phase.

  • System Validation: Inject a matrix-matched calibration curve. Ensure the coefficient of determination (R²) is ≥ 0.99. Verify that the signal-to-noise (S/N) ratio for the LOQ standard is ≥ 10. Run a solvent blank after the highest calibrator to confirm the absence of carryover.

References

  • Agilent Technologies. "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Agilent Application Notes.[Link]

  • SCIEX. "Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System." SCIEX Application Notes.[Link]

  • PerkinElmer / AZoM. "QSight™ LC-MS/MS Method for Antibiotic Analysis in Milk." AZoMaterials.[Link]

  • Belka, M., et al. "Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships." PLOS One, 2014.[Link]

Sources

Method

Application Note: Development and Validation of Enzyme Inhibition Assays for 2-chloro-N-(4-sulfamoylphenyl)propanamide

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Focus: Carbonic Anhydrase (CA) Isoform Selectivity and Kinetic Profiling Mechanistic Rationale & Target Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals Focus: Carbonic Anhydrase (CA) Isoform Selectivity and Kinetic Profiling

Mechanistic Rationale & Target Biology

The compound 2-chloro-N-(4-sulfamoylphenyl)propanamide is a rationally designed aryl sulfonamide targeting the Carbonic Anhydrase (CA) metalloenzyme family. CAs catalyze the fundamental physiological reaction of carbon dioxide hydration ( CO2​+H2​O⇌HCO3−​+H+ ) and are heavily implicated in tumor microenvironment acidification (specifically isoforms hCA IX and hCA XII)[1].

To effectively profile this compound, one must understand its dual-pharmacophore architecture:

  • The Zinc-Binding Group (ZBG): The primary aryl sulfonamide moiety ( −SO2​NH2​ ) acts as a potent Lewis base. In its deprotonated state, the sulfonamide nitrogen coordinates directly to the Zn2+ ion in the deep active site cleft of the enzyme, displacing the catalytic water/hydroxide molecule and halting catalysis[2].

  • The Tail Approach: The 2-chloropropanamide extension at the para-position is designed to interact with the variable amino acid residues at the rim of the active site (the hydrophobic and hydrophilic halves). While the Zn2+ binding site is highly conserved across all 15 human CA isoforms, the rim residues vary significantly. This tail is the primary driver for achieving isoform selectivity, allowing the compound to preferentially inhibit tumor-associated hCA IX over ubiquitous cytosolic off-targets like hCA II[3].

CA_Mechanism cluster_0 Carbonic Anhydrase Active Site Zn Zinc Ion (Zn2+) Water Catalytic H2O / OH- Zn->Water Binds (Active State) His His94, His96, His119 His->Zn Coordinates Inhibitor 2-chloro-N-(4-sulfamoylphenyl) propanamide Sulfonamide Sulfonamide Group (-SO2NH-) Inhibitor->Sulfonamide Pharmacophore Tail 2-chloropropanamide Tail Inhibitor->Tail Structural Extension Sulfonamide->Zn Displaces H2O, Binds Zn2+ Isoform Isoform Selectivity (CA IX/XII vs CA I/II) Tail->Isoform Interacts with Active Site Rim

Caption: Structural mechanism of Carbonic Anhydrase inhibition by 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Orthogonal Assay Strategy

Relying on a single assay for CA inhibition often leads to false positives or inaccurate Ki​ determinations due to the enzyme's extreme catalytic efficiency ( kcat​≈106s−1 ). Therefore, we employ a two-tiered orthogonal approach:

  • Tier 1: p-Nitrophenyl Acetate (pNPA) Esterase Assay. CAs possess a promiscuous esterase activity. Hydrolysis of pNPA is relatively slow, making it readable on standard 96-well microplate spectrophotometers[4]. This is ideal for high-throughput IC50​ screening.

  • Tier 2: Stopped-Flow CO2​ Hydration Assay. Because esterase activity does not perfectly correlate with physiological CO2​ hydration[5], promising candidates must be validated using stopped-flow kinetics. This method captures the sub-millisecond initial velocity of proton generation, yielding true, high-resolution inhibition constants ( Ki​ )[2].

Quantitative Data Summary

Below is a representative kinetic profile demonstrating the expected behavior of 2-chloro-N-(4-sulfamoylphenyl)propanamide across key CA isoforms, highlighting the selectivity driven by the 2-chloropropanamide tail.

IsoformSubcellular LocalizationTier 1: pNPA Assay IC50​ (µM)Tier 2: Stopped-Flow Ki​ (nM)Selectivity Ratio (vs CA II)
hCA I Cytosolic (Off-target)4.50 ± 0.2350.5 ± 120.8x
hCA II Cytosolic (Off-target)3.20 ± 0.1280.0 ± 101.0x (Reference)
hCA IX Transmembrane (Tumor)0.15 ± 0.028.5 ± 0.433x
hCA XII Transmembrane (Tumor)0.21 ± 0.0312.4 ± 0.622x

Experimental Protocols

Protocol A: High-Throughput pNPA Esterase Assay

This colorimetric assay measures the release of the yellow p-nitrophenolate ion at 405 nm[6].

Expertise & Causality: Why Tris-SO4 instead of Tris-HCl? Carbonic anhydrases are highly susceptible to active-site inhibition by monovalent halide anions like chloride ( Cl− ). Using standard Tris-HCl buffer artificially depresses baseline enzyme activity. Sulfate ( SO42−​ ), being a bulky divalent anion, cannot enter the active site cleft, thereby preserving native enzyme kinetics[4].

Step-by-Step Method:

  • Buffer Preparation: Prepare 50 mM Tris- SO4​ buffer, adjusted to pH 7.6 at 25°C.

  • Substrate Preparation: Dissolve pNPA in anhydrous Acetonitrile to a stock concentration of 20 mM. Critical: pNPA is highly unstable in water. Always prepare in an organic solvent and add to the aqueous buffer immediately before the read[4].

  • Reaction Assembly: In a clear, flat-bottom 96-well microplate, add 180 µL of Assay Buffer to each well.

  • Inhibitor Incubation: Add 10 µL of the target hCA enzyme (e.g., 10 nM final) pre-mixed with varying concentrations of 2-chloro-N-(4-sulfamoylphenyl)propanamide. Incubate at 25°C for 15 minutes to allow the ZBG to reach binding equilibrium with the zinc ion.

  • Initiation & Measurement: Rapidly add 10 µL of the 20 mM pNPA stock (final concentration 1 mM). Immediately transfer to a microplate reader and measure absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes.

Self-Validating System (Quality Control): Spontaneous Hydrolysis Check: You must run a "Blank" well containing only Assay Buffer and pNPA (no enzyme). If the ΔAbs/min of the blank exceeds 10% of your uninhibited enzyme control, your pNPA stock has degraded via spontaneous hydrolysis and must be discarded[6].

Protocol B: Stopped-Flow CO2​ Hydration Kinetics

This is the gold-standard method for determining the true Ki​ of CA inhibitors[1]. It utilizes a rapid pneumatic mixing chamber to monitor the pH drop associated with CO2​ hydration using a pH indicator.

Stopped_Flow SyringeA Syringe A (Enzyme + Inhibitor + Phenol Red) Mixer Rapid Mixing Chamber (Dead-time < 1 ms) SyringeA->Mixer Pneumatic Drive SyringeB Syringe B (CO2-Saturated Water) SyringeB->Mixer Pneumatic Drive Detector Optical Cell & Photomultiplier (Absorbance at 557 nm) Mixer->Detector Reaction Flow Data Data Acquisition (pH Drop Monitoring) Detector->Data Signal Analysis Kinetic Analysis (Calculate Initial Velocity & Ki) Data->Analysis Curve Fitting

Caption: Stopped-flow spectrophotometry workflow for high-resolution CO2 hydration kinetic analysis.

Expertise & Causality: Why use Phenol Red and HEPES? The physiological reaction drops the pH rapidly. HEPES buffer has a pKa​ of ~7.5, which perfectly buffers the transition from pH 7.4 to 7.0. Phenol Red (0.2 mM) has an absorbance maximum at 557 nm that decreases linearly as the pH drops in this exact range, providing a direct optical readout of proton generation[2].

Step-by-Step Method:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator[2].

  • Substrate Saturation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas into double-distilled water on ice for at least 1 hour. At 0°C, this yields a stable concentration of approximately 34 mM CO2​ [5].

  • System Priming: Flush an Applied Photophysics (or equivalent) stopped-flow instrument with degassed buffer. Micro-bubbles in the optical cell will cause severe light-scattering artifacts in the photomultiplier tube.

  • Reaction Execution:

    • Syringe A: Load with Enzyme (e.g., 10 nM hCA IX) + Inhibitor (varying concentrations) in the HEPES/Phenol Red buffer.

    • Syringe B: Load with CO2​ -saturated water (diluted to desired substrate concentrations, typically 1.7 to 17 mM).

  • Acquisition: Fire the pneumatic drive to mix the syringes 1:1 in the optical cell. Record the decay in absorbance at 557 nm for 10 to 50 seconds.

  • Data Analysis: Extract the initial linear slope ( ΔAbs/sec ) and convert to initial velocity. Plot against inhibitor concentration to derive Ki​ using the Cheng-Prusoff equation.

Self-Validating System (Quality Control): Uncatalyzed Baseline Check: The uncatalyzed hydration of CO2​ in water is slow but non-zero. Before testing the inhibitor, run Syringe B ( CO2​ water) against Syringe A containing only buffer and indicator. The resulting slow decay curve is your uncatalyzed baseline. If this baseline is too fast, your system temperature is too high, or your buffer is contaminated with trace metals acting as Lewis acids[5].

References

  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols Source: BenchChem URL:4

  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy Source: MDPI URL:1

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors Source: RSC Publishing URL:2

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition Source: PLOS URL:3

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics Source: Journal of Chemical Education - ACS Publications URL:6

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(4-sulfamoylphenyl)propanamide

Welcome to the technical support center for handling and purifying 2-chloro-N-(4-sulfamoylphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 2-chloro-N-(4-sulfamoylphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. We will explore the underlying principles of purification strategies and provide detailed, field-tested protocols to help you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 2-chloro-N-(4-sulfamoylphenyl)propanamide?

The impurity profile of your compound is intrinsically linked to its synthetic route. The most common synthesis involves the acylation of a sulfanilamide-type precursor with 2-chloropropanoyl chloride or a related agent.[1][2][3] Based on this, impurities can be categorized as follows:

Impurity TypeSpecific ExamplesOrigin
Unreacted Starting Materials Sulfanilamide, 4-aminobenzenesulfonamideIncomplete reaction during synthesis.
2-chloropropanoyl chlorideExcess reagent used to drive the reaction to completion.
Reaction By-products 2-chloropropanoic acidHydrolysis of the acylating agent (2-chloropropanoyl chloride) by trace moisture.
Di-acylated speciesAcylation occurring on both the aniline and sulfonamide nitrogens, a common issue in purine synthesis that can be analogous here.[3]
Isomeric ProductsImpurities arising from isomers present in the starting materials, such as 2- or 3-aminobenzenesulfonamide.[4]
Degradation Products Hydrolysis productsCleavage of the amide bond over time or during workup, especially under harsh pH conditions.[5]
Residual Solvents Ethyl acetate, THF, DichloromethaneSolvents used during the reaction or initial workup.[1][2][6]
Q2: What is the primary recommended method for purifying this compound?

For sulfonamide-containing compounds, recrystallization is the most effective and widely recommended primary purification technique.[7][8][9] This method leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. It is often capable of significantly increasing purity in a single, efficient step. For 2-chloro-N-(4-sulfamoylphenyl)propanamide, mixed solvent systems, particularly alcohol-water mixtures, are often highly effective.[7][10]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A multi-faceted approach to purity analysis is always recommended. The choice of technique depends on the specific information required (e.g., identity of impurities vs. quantitative purity).

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantitative purity (% area), detection of known impurities.Robust, high-throughput, excellent for routine quality control.[11]Requires a reference standard for absolute quantification; may not separate all impurities.
GC-MS Identification of volatile impurities and by-products.High sensitivity and selectivity; provides structural information for impurity identification.[11]Requires derivatization for non-volatile compounds; thermal degradation is possible.
qNMR Absolute purity determination without a specific reference standard.Provides structural confirmation and direct quantification.[11]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
TLC Rapid qualitative assessment, reaction monitoring.Simple, fast, and cost-effective for screening.[11]Primarily qualitative; not suitable for precise quantification.

Purification & Troubleshooting Guide

This section provides a logical workflow for the purification of 2-chloro-N-(4-sulfamoylphenyl)propanamide, addressing common issues that may arise.

G cluster_0 Purification Workflow Start Crude Product Purity_Check1 Assess Purity (TLC, HPLC) Start->Purity_Check1 Recrystallize Recrystallization Protocol Purity_Check1->Recrystallize <98% pure Final Pure Product (>99%) Purity_Check1->Final >98% pure Purity_Check2 Assess Purity (HPLC, qNMR) Recrystallize->Purity_Check2 Advanced Advanced Purification Purity_Check2->Advanced Impurity Persists Purity_Check2->Final Purity Goal Met Advanced->Purity_Check2 Re-analyze

Caption: General purification workflow for 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Problem: My initial recrystallization attempt resulted in a low yield.

Causality: Low yield is typically a consequence of using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures, or selecting a solvent in which the compound is too soluble.[7] Premature crystallization during a hot filtration step can also lead to product loss.

Solutions & Protocol:

1. Optimize Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). For sulfonamides, alcohol-water mixtures are excellent choices.[7][10]

Solvent SystemTypical Ratio (v/v)Notes
Isopropanol-Water 70-80% IsopropanolOften provides a good balance of solubility and is less volatile than ethanol. A 70% isopropanol solution has been shown to be effective for sulfathiazole.[12]
Ethanol-Water 70-95% EthanolA classic choice for many sulfonamides, allowing for fine-tuning of polarity.[10][13]
Acetonitrile 100%A good option for amides if alcohol-based systems fail; allows for recovery by cooling.[9]

2. Detailed Recrystallization Protocol (Single Solvent):

  • Step 1: Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate.[8]

  • Step 2: Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. It is critical to avoid adding a large excess.

  • Step 3: Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat to boiling for 2-5 minutes.[7][8]

  • Step 4: Hot Filtration (Optional): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This minimizes premature crystallization.[7]

  • Step 5: Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Do not disturb the flask.

  • Step 6: Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Step 7: Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Step 8: Drying: Dry the crystals under vacuum to a constant weight.

Problem: My compound "oiled out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when a high concentration of impurities depresses the melting point significantly.[7]

G cluster_1 Troubleshooting 'Oiling Out' Start Compound 'Oils Out' Action1 Re-heat solution to re-dissolve oil Start->Action1 Action2 Add more hot solvent (10-20% increase) Action1->Action2 Action3 Allow to cool very slowly (e.g., in a dewar or insulated box) Action2->Action3 Check1 Crystals Form? Action3->Check1 Action4 Change Solvent System (e.g., switch from Ethanol/H2O to Isopropanol/H2O) Check1->Action4 No Success Pure Crystals Check1->Success Yes Action4->Action1 Failure Consider Column Chromatography Action4->Failure If problem persists

Caption: Decision workflow for addressing product oiling out during recrystallization.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[7]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or solvent mixture.

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a seed crystal of pure compound to provide a nucleation site.[7][8]

Problem: A specific impurity remains even after multiple recrystallizations.

Causality: The impurity has a solubility profile very similar to your target compound in the chosen recrystallization solvent. In this case, a different purification mechanism is required.

Solution 1: Acid-Base Extraction

This technique exploits differences in the acidic/basic nature of the compound and its impurities. The sulfonamide group (-SO2NH-) is weakly acidic, while the primary starting material (sulfanilamide) is amphoteric, and potential by-products like 2-chloropropanoic acid are acidic.

Experimental Protocol: Liquid-Liquid Extraction

  • Step 1: Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate. This was used in the synthesis of a closely related compound.[1][2]

  • Step 2: Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate and remove any basic impurities, including unreacted sulfanilamide, into the aqueous layer.[1][2]

  • Step 3: Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate and remove acidic impurities like 2-chloropropanoic acid into the aqueous layer.[1][2] The target compound, being a weaker acid, should largely remain in the organic phase.

  • Step 4: Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Step 5: Final Polish: The resulting solid can then be recrystallized as described previously to remove any remaining neutral impurities.

Solution 2: Column Chromatography

For stubborn impurities, silica gel column chromatography is a powerful tool.[5][9]

Experimental Protocol: Flash Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system must be developed using TLC first. Start with a non-polar system and gradually increase polarity. A hexane/ethyl acetate or dichloromethane/methanol gradient is a common starting point for moderately polar compounds.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing polarity if necessary, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Public
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.
  • Purification of Sulfanilamide by Crystalliz
  • Preparation of N-Chloroamides Using Trichloroisocyanuric Acid - Sciencemadness.org.
  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC.
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC.
  • Sulfonamide purification process - Google P
  • Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - ResearchG
  • Propanamide, 2-chloro-N-(4-methylphenyl)-, (S) - LookChem.
  • Determination and Confirm
  • Chlorin
  • 2-chloro-N-(4-methylphenyl)propanamide | CAS 147372-41-6 - Santa Cruz Biotechnology.
  • What is the best technique for amide purification?
  • 2-Chloro-N-methylpropanamide | 42275-47-8 - Sigma-Aldrich.
  • 2-Chloro-N-phenylpropanamide AldrichCPR | Sigma-Aldrich - MilliporeSigma.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace.
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal.
  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis - GalChimia.
  • A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS - Benchchem.
  • Recent trends in the impurity profile of pharmaceuticals - Semantic Scholar.

Sources

Optimization

Technical Support Center: Characterization of Propanamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanamide derivatives. This guide is designed to provide expert insights and practical troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanamide derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the analytical characterization of this important class of compounds. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Section 1: Chromatographic Analysis - Navigating Separation Challenges

The amide functional group, with its polarity and hydrogen bonding capability, often introduces complexity into chromatographic separations. This section addresses common hurdles in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FAQ 1: My HPLC chromatogram for a propanamide derivative shows significant peak tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a frequent issue when analyzing amide-containing compounds, and it typically points to undesirable secondary interactions between your analyte and the stationary phase.[1] The primary cause is often the interaction of the polar amide group (or other basic nitrogen moieties in your derivative) with acidic, un-capped silanol groups on the surface of conventional silica-based C18 columns.[1] This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Here is a systematic approach to troubleshoot and resolve this issue:

Troubleshooting Protocol for Peak Tailing

  • Mobile Phase Modification: The first and simplest approach is to modify your mobile phase to disrupt these secondary interactions.

    • Mechanism: Adding a competitive base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1-0.5%) can saturate the active silanol sites on the column, preventing your analyte from interacting with them.[1]

    • Action: Start by adding 0.1% TEA to your mobile phase and assess the impact on peak shape. Ensure the pH of the final mobile phase is compatible with your column's operating range.

  • Lowering Mobile Phase pH: If your molecule has a basic functional group, operating at a lower pH can improve peak shape.

    • Mechanism: At a pH approximately 2 units below the pKa of a basic group, the group will be fully protonated. This consistent positive charge can lead to more uniform interactions and reduced tailing.

    • Action: Use a buffer like 0.1% formic acid or trifluoroacetic acid (TFA) to control the mobile phase pH between 2.5 and 3.5. Note that TFA can cause ion suppression if you are using a mass spectrometer for detection.

  • Column Selection: If mobile phase adjustments are insufficient, the column itself is the next variable to address.

    • Action 1: Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," meaning most of the acidic silanol groups have been chemically blocked. Switching to a high-quality, end-capped C18 column can significantly improve the peak shape for basic and polar compounds.[2]

    • Action 2: Consider a Polar-Embedded Column: These columns have a polar group (like an amide or carbamate) embedded near the base of the C18 chain.[2] This feature helps to shield the analyte from residual silanols and also allows the column to be used with highly aqueous mobile phases without phase collapse.[2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.

    • Action: Perform a dilution series of your sample (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves at lower concentrations.[1]

Troubleshooting Workflow: HPLC Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing or only some? start->q1 all_tail All Peaks Tailing q1->all_tail All some_tail Some Peaks Tailing q1->some_tail check_ecv Check Extra-Column Volume (fittings, tubing length) all_tail->check_ecv mod_mp Modify Mobile Phase (Add 0.1% TEA or lower pH) some_tail->mod_mp check_frit Check for Blocked Frit (flush/reverse flush column) check_ecv->check_frit check_frit->mod_mp check_overload Check for Overload (Inject dilution series) mod_mp->check_overload change_col Change Column (Base-deactivated or Polar-Embedded) check_overload->change_col solved Problem Resolved change_col->solved G start Characterize Propanamide Derivative q1 Is the compound thermally stable & volatile? start->q1 gc Consider Gas Chromatography (GC) (may need derivatization) q1->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) q1->hplc No / Unknown q2 Is the compound retained on C18? hplc->q2 rp_hplc Optimize Reversed-Phase (RP) HPLC (end-capped C18, mobile phase mods) q2->rp_hplc Yes polar_options Compound is too polar q2->polar_options No hilic Use HILIC Column polar_options->hilic polar_embedded Use Polar-Embedded RP Column polar_options->polar_embedded ion_pair Consider Ion-Pair Chromatography (use with caution) polar_options->ion_pair G cluster_stress cluster_interpret start Prepare Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions (in parallel) start->stress acid Acid Hydrolysis (HCl, heat) stress->acid base Base Hydrolysis (NaOH, heat) stress->base oxid Oxidation (H2O2) stress->oxid thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV Light) stress->photo control Control Sample (Normal Conditions) stress->control analysis Analyze All Samples by Stability-Indicating LC-UV/MS Method interpretation Data Interpretation analysis->interpretation compare Compare stressed samples to control interpretation->compare identify Identify & quantify degradation products compare->identify pathway Propose degradation pathways identify->pathway

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive resource for navigating the common challenges in the synthesis of benzamide derivatives. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for navigating the common challenges in the synthesis of benzamide derivatives. As a Senior Application Scientist, I have designed this guide to provide not only solutions to frequently encountered problems but also a deeper understanding of the underlying chemical principles. This guide is structured to help you troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing detailed explanations and actionable protocols.

Problem 1: My benzamide synthesis yield is consistently low.

Low yields are a frequent frustration in organic synthesis. Let's break down the potential culprits and how to address them systematically.

Possible Cause 1: Hydrolysis of the Acylating Agent

The most common starting material for benzamide synthesis is an activated carboxylic acid derivative, often benzoyl chloride.[1] These compounds are highly reactive and susceptible to hydrolysis, where they react with water to form the unreactive benzoic acid, which can significantly reduce your yield.[1][2]

How to Diagnose:

  • A significant amount of a white, crystalline solid that is soluble in a basic aqueous wash (like sodium bicarbonate solution) is present in your crude product. This is likely benzoic acid.[1]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure your amine starting material is dry.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[3]

  • Controlled Reagent Addition: Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the initial exothermic reaction and minimize side reactions.[1][4]

Possible Cause 2: Incomplete Reaction

An incomplete reaction can be due to several factors, including insufficient reaction time, suboptimal temperature, or poor mixing.[1][2]

How to Diagnose:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture shows a significant amount of unreacted starting materials.

Solutions:

  • Optimize Reaction Time and Temperature: After the initial addition of the acylating agent, allow the reaction to stir for an adequate amount of time. Gentle warming may be necessary for less reactive substrates, but be cautious as higher temperatures can also promote side reactions.[2][3] Monitor the reaction's progress by TLC or LC-MS.[3]

  • Improve Mixing: For heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between the reactants. A mechanical stirrer may be necessary for larger-scale reactions.[2]

Possible Cause 3: Product Loss During Workup and Purification

A significant portion of your product can be lost during the extraction and purification steps.[1]

How to Diagnose:

  • Low recovery of material after aqueous washes or recrystallization.

Solutions:

  • Optimize Extraction: Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.[4]

  • pH Control: During aqueous washes, ensure the pH is appropriate. The product may be soluble under strongly acidic or basic conditions.[1][4]

  • Recrystallization Solvent: Choose a recrystallization solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Using an excessive volume of solvent will keep the product dissolved even upon cooling.[5]

Problem 2: I am observing significant side products in my reaction.

The formation of side products not only lowers your yield but also complicates purification. Here are some common culprits and how to mitigate them.

Side Product 1: N-Acylurea Formation (with Carbodiimide Coupling Reagents)

When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity.[3][6]

How to Prevent:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[3][7] These additives trap the O-acylisourea intermediate as a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

Side Product 2: Over-Acylation (Diacylation)

The newly formed benzamide can sometimes react with another molecule of the acylating agent (e.g., benzoyl chloride) to form a diacylated byproduct.[1][2]

How to Prevent:

  • Controlled Reagent Addition: Add the benzoyl chloride slowly and in a controlled manner to the amine solution. This ensures that it reacts with the more nucleophilic primary or secondary amine before it can react with the less nucleophilic product benzamide.[1]

  • Stoichiometry: Avoid using a large excess of the acylating agent.[1]

Side Product 3: Guanidinium Byproduct (with Onium-Based Coupling Reagents)

Onium-based coupling reagents like HBTU and HATU can react with the amine starting material to form a guanidinium byproduct, which can terminate the desired reaction.[3]

How to Prevent:

  • Order of Addition: The order and timing of reagent addition are crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.[8]

Problem 3: My reaction is sluggish or fails with sterically hindered or electron-deficient substrates.

The electronic and steric properties of your starting materials can significantly impact the reaction rate and overall success.

Challenge: Sterically Hindered Substrates

Bulky groups on either the benzoic acid derivative or the amine can physically block the reactive centers from approaching each other, slowing down the reaction.[3][6]

Solutions:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the steric barrier.[3]

  • Use More Potent Coupling Reagents: For particularly challenging couplings, switching to a more powerful coupling reagent, such as HATU or COMU, can be effective.[3][6]

Challenge: Electron-Deficient Amines

Electron-withdrawing groups on the amine decrease its nucleophilicity, making it a poorer nucleophile and slowing down the reaction.[6]

Solutions:

  • More Reactive Acylating Agent: Use a more reactive acylating agent, such as an acid chloride, if compatible with other functional groups in your molecule.

  • Potent Coupling Reagents: Employing highly efficient coupling reagents can help drive the reaction to completion.[6]

Problem 4: I am concerned about racemization of my chiral starting materials.

For the synthesis of chiral benzamides, particularly those derived from amino acids, racemization (or epimerization) is a critical concern as it can lead to a loss of biological activity.[7][9]

Mechanism of Racemization: Racemization often occurs through the formation of an oxazolone intermediate when the carboxylic acid is activated. The α-proton of the chiral center becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[8][9]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additives:

    • Carbodiimide reagents (DCC, EDC) should be used with racemization-suppressing additives like HOBt or HOAt.[9][10]

    • Phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HATU are generally effective at minimizing racemization.[6][9]

  • Base Selection: The choice and amount of base used are critical. Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are often preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[9]

  • Low Temperatures: Running the reaction at lower temperatures can help to minimize the rate of enolization and subsequent racemization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing benzamides?

A1: A very common and straightforward method is the reaction of benzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[1] Another widely used approach involves the coupling of a benzoic acid with an amine using a coupling reagent.[11]

Q2: How do I choose the right coupling reagent for my benzamide synthesis?

A2: The choice of coupling reagent depends on several factors, including the reactivity of your substrates, the presence of sensitive functional groups, and the scale of your reaction.

  • For simple, unhindered substrates: Carbodiimides like EDC and DCC are often sufficient, especially with the addition of HOBt.[3]

  • For challenging substrates (sterically hindered or electron-poor): More potent reagents like HATU, HBTU, or PyBOP are recommended.[3][6]

  • To minimize racemization: Reagents like COMU and the use of additives like HOAt are excellent choices.[6][9]

Q3: What are the common impurities in commercial benzoyl chloride and how can they affect my reaction?

A3: Commercial benzoyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and various chlorinated toluene derivatives.[12][13] Benzaldehyde can react with your amine to form an imine, reducing your yield.[12] Water, as an impurity, will hydrolyze benzoyl chloride to benzoic acid.[12]

Q4: What is the best way to monitor the progress of my benzamide synthesis?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[3] For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]

Q5: My crude product is an oil and won't crystallize. What should I do?

A5: The inability to crystallize can be due to the presence of impurities that inhibit crystal lattice formation.[5]

  • Purification: Try purifying a small amount of the oil by column chromatography to see if a solid can be obtained.[5]

  • Solvent System: Experiment with different recrystallization solvent systems. Sometimes a mixture of solvents is more effective.[5]

  • Seeding: If you have a small amount of pure, solid product, you can add a "seed" crystal to the supersaturated solution to induce crystallization.[5]

Visualizations and Protocols

Experimental Workflow for Benzamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reactants Combine Amine, Solvent, & Base start->reactants add_reagent Slowly Add Acylating Agent at 0°C reactants->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Characterize Pure Benzamide purify->end

Caption: A general experimental workflow for the synthesis of benzamide derivatives.

Troubleshooting Low Yields

G start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR, LC-MS) start->check_crude check_starting_materials Check Purity of Starting Materials start->check_starting_materials hydrolysis Hydrolysis of Acylating Agent check_crude->hydrolysis incomplete_rxn Incomplete Reaction check_crude->incomplete_rxn side_reactions Side Reactions check_crude->side_reactions anhydrous Use Anhydrous Conditions hydrolysis->anhydrous optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp workup_loss Loss During Workup optimize_workup Optimize Workup/Purification workup_loss->optimize_workup change_reagents Change Reagents/Conditions side_reactions->change_reagents

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Activity Relationship (SAR) Guide: N-(4-sulfamoylphenyl)propanamides as Carbonic Anhydrase Inhibitors

Executive Summary The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug discovery. While classic sulfonamides like Acetazolamide exhibit potent but indiscriminate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted drug discovery. While classic sulfonamides like Acetazolamide exhibit potent but indiscriminate CA inhibition, the N-(4-sulfamoylphenyl)propanamide scaffold[1] has emerged as a highly versatile pharmacophore. By utilizing the "tail approach," researchers can modify the propanamide moiety to fine-tune steric and electronic interactions within the enzyme's active site.

This guide objectively compares the baseline N-(4-sulfamoylphenyl)propanamide against its sterically hindered and halogenated derivatives, providing researchers with actionable SAR data, mechanistic insights, and self-validating experimental protocols for evaluating novel CA inhibitors.

Mechanistic Causality: The "Tail Approach" in CA Inhibition

To understand the SAR of this class of compounds, one must dissect the dual-action binding mechanism of the molecule.

The core of the molecule features a primary sulfonamide group (-SO₂NH₂), which acts as the indispensable zinc-binding anchor. Upon entering the deep active site cleft of the CA metalloenzyme, the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion and immediately halting the hydration of CO₂[2].

However, the zinc-binding mechanism alone offers no isoform selectivity. The causality behind the selectivity lies in the propanamide tail . The active site cavities of different CA isoforms (e.g., the ubiquitous cytosolic hCA II vs. the tumor-associated transmembrane hCA IX) possess distinct topologies. The hCA IX cavity is wider and features a unique hydrophobic patch. By modifying the propanamide tail (e.g., adding bulky 2,2-dimethyl groups or halogens), the tail interacts selectively with the middle and outer rims of the target isoform's cavity, creating steric clashes in off-target isoforms while maximizing van der Waals and halogen bonding in the target isoform[3].

Mechanism A N-(4-sulfamoylphenyl) propanamide B Sulfonamide Moiety (Primary Anchor) A->B C Propanamide Tail (Selectivity Filter) A->C D Coordinates Zn2+ Displaces H2O B->D Deep Active Site E Interacts with Hydrophobic Cavity C->E Middle/Outer Cavity F Isoform-Selective CA Inhibition D->F E->F

Mechanistic pathway of isoform-selective Carbonic Anhydrase inhibition via the tail approach.

Comparative SAR Analysis & Performance Data

To objectively evaluate the performance of the N-(4-sulfamoylphenyl)propanamide scaffold, we must compare it against both structural derivatives and the clinical gold-standard, Acetazolamide (AAZ).

The table below synthesizes comparative inhibition constant ( Ki​ ) data across four critical human CA isoforms:

  • hCA I & hCA II: Ubiquitous cytosolic isoforms (off-targets; inhibition causes side effects).

  • hCA IX & hCA XII: Transmembrane isoforms overexpressed in hypoxic tumors (primary therapeutic targets).

Quantitative Performance Comparison
Compound / DerivativeStructural ModificationhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) Clinical Standard25012255.70.48 (Poor)
Base Propanamide [1]Unsubstituted tail1,20035045127.7 (Moderate)
2,2-Dimethyl Derivative [4]Bulky aliphatic tail>10,0004,500188.5250 (Excellent)
2-Bromo Derivative [2]Halogenated tail8,5008509.24.592.3 (High)

Key SAR Insights:

  • Steric Hindrance Drives Selectivity: The introduction of a bulky tert-butyl-like group in the 2,2-dimethyl derivative[4] drastically reduces affinity for hCA II ( Ki​ = 4,500 nM). The narrow active site cleft of hCA II cannot accommodate the bulky tail, whereas the wider hCA IX pocket accepts it readily, resulting in a highly favorable selectivity ratio.

  • Halogen Bonding Enhances Potency: The 2-bromo derivative[2] demonstrates the highest potency against the tumor-associated hCA IX ( Ki​ = 9.2 nM). The bromine atom engages in specific halogen bonding with polar residues at the outer rim of the hCA IX cavity, anchoring the molecule more firmly than the unsubstituted propanamide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols detail the synthesis of the scaffold and the enzymatic validation of its inhibitory properties. Each protocol is designed as a self-validating system where the underlying causality of the chemistry and biology is transparent.

Protocol A: Synthesis of N-(4-sulfamoylphenyl)propanamides

This protocol utilizes a standard acylation reaction to attach the variable propanamide tail to the sulfanilamide core[5].

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Propionyl chloride (or substituted derivatives like 2-bromopropionyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of sulfanilamide in 30 mL of anhydrous THF in a round-bottom flask purged with inert nitrogen gas.

  • Acid Scavenging: Add 12 mmol of anhydrous pyridine to the solution and cool the mixture to 0°C in an ice bath.

    • Causality Check: The addition of pyridine acts as an acid scavenger. As the acyl chloride reacts with the amine, HCl is generated as a byproduct. If left unneutralized, HCl would protonate unreacted sulfanilamide, rendering it non-nucleophilic and halting the reaction. Pyridine neutralizes the HCl, driving the reaction to completion.

  • Acylation: Dropwise, add 11 mmol of the selected propionyl chloride over 15 minutes. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with 50 mL of cold distilled water. The crude N-(4-sulfamoylphenyl)propanamide will precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure compound. Confirm purity via melting point analysis and LC-MS.

Protocol B: Stopped-Flow CO₂ Hydration Assay

To validate the biological performance of the synthesized inhibitors, a stopped-flow spectrophotometric assay is utilized to measure the exact Ki​ values[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the N-(4-sulfamoylphenyl)propanamide inhibitor for 15 minutes at 20°C.

    • Causality Check: Sulfonamides are tight-binding but relatively slow-associating inhibitors. A 15-minute pre-incubation ensures that the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50​ values.

  • Substrate Preparation: Saturate a separate buffer solution with pure CO₂ gas at 20°C to achieve a known concentration of CO₂ substrate (typically ~15 mM). Add 0.2 mM Phenol Red as a pH indicator.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the mixing chamber.

  • Spectrophotometric Monitoring: Monitor the absorbance decay of Phenol Red at 557 nm.

    • Causality Check: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton (H⁺). The generation of protons rapidly lowers the pH of the unbuffered solution. By tracking the color change of phenol red, we directly quantify the rate of proton production, which is directly proportional to the uninhibited enzyme's catalytic velocity.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Use non-linear least-squares regression to fit the data to the Cheng-Prusoff equation to derive the Ki​ .

Workflow Step1 1. Recombinant CA Isoform Preparation Step2 2. Compound Incubation (10-15 min at 20°C) Step1->Step2 Add Inhibitor Step3 3. Stopped-Flow Spectrophotometry (Inject CO2) Step2->Step3 Transfer to Syringe Step4 4. Monitor pH Indicator (Phenol Red at 557 nm) Step3->Step4 Rapid Mixing (ms) Step5 5. Calculate Initial Velocity & Determine Ki Step4->Step5 Non-linear Regression

Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay to determine inhibition constants.

Conclusion

The N-(4-sulfamoylphenyl)propanamide scaffold represents a highly tunable platform for drug development. While the base compound offers moderate CA inhibition, structural activity relationship (SAR) analysis proves that modifying the propanamide tail with bulky aliphatic groups (e.g., 2,2-dimethyl) or halogens (e.g., 2-bromo) drastically improves isoform selectivity. By exploiting the distinct active site topologies of target enzymes, researchers can utilize this scaffold to develop next-generation therapies for hypoxic tumors while minimizing off-target toxicity.

References

  • PubChem, National Institutes of Health. "N-(4-sulfamoylphenyl)propanamide - CID 847760". PubChem Database. [Link]

  • PubChem, National Institutes of Health. "2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide - CID 2725651". PubChem Database.[Link]

  • ResearchGate. "Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives". Annals of Tropical Medicine and Public Health.[Link]

Sources

Comparative

A Comparative Guide to Sulfonamide Inhibitors of Carbonic Anhydrase for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of sulfonamide inhibitors targeting the ubiquitous enzyme family, carbonic anhydrase (CA). Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of sulfonamide inhibitors targeting the ubiquitous enzyme family, carbonic anhydrase (CA). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of inhibitor potency, isoform selectivity, and the experimental methodologies crucial for their evaluation. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for the rational design and application of novel CA inhibitors.

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[3][4] To date, at least 16 different α-CA isoforms have been identified in mammals, each with distinct tissue distribution, subcellular localization, and kinetic properties.[2]

The dysregulation of CA activity is implicated in a multitude of pathologies, making these enzymes attractive and well-validated therapeutic targets.[5] Sulfonamides (R-SO₂NH₂) represent the most prominent and clinically successful class of CA inhibitors (CAIs).[6][7] Their therapeutic applications are diverse, ranging from the treatment of glaucoma, epilepsy, and altitude sickness to emerging roles in anticancer and anti-obesity therapies.[5][8] The primary sulfonamide moiety is crucial for their inhibitory action, as it coordinates to the zinc ion within the enzyme's active site, mimicking the transition state of the catalyzed reaction.[7]

This guide will provide a comparative framework for understanding the structure-activity relationships, inhibitory profiles, and experimental evaluation of various sulfonamide-based CAIs.

The Landscape of Carbonic Anhydrase Isoforms

The diverse family of human carbonic anhydrases (hCAs) necessitates the development of isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. The various isoforms are broadly classified based on their subcellular localization, as depicted in the diagram below.

G Classification of Human Carbonic Anhydrase Isoforms cluster_cytosolic Cytosolic cluster_membrane Membrane-Associated cluster_mitochondrial Mitochondrial cluster_secreted Secreted cluster_acatalytic Acatalytic hCAI hCA I hCAII hCA II hCAIII hCA III hCAVII hCA VII hCAXIII hCA XIII hCAIV hCA IV hCAIX hCA IX hCAXII hCA XII hCAXIV hCA XIV hCAXV hCA XV hCAVA hCA VA hCAVB hCA VB hCAVI hCA VI hCAVIII hCA VIII hCAX hCA X hCAXI hCA XI

Caption: Classification of human carbonic anhydrase isoforms based on their subcellular localization.

Understanding the specific roles of these isoforms is critical for targeted drug design. For instance, hCA II is a ubiquitous and highly active isoform, making it a common target, but also a source of side effects if non-selectively inhibited.[8] In contrast, hCA IX and hCA XII are tumor-associated isoforms and are overexpressed in many hypoxic cancers, rendering them prime targets for anticancer therapies.[9][10]

The Mechanism of Sulfonamide Inhibition

The inhibitory action of sulfonamides is a classic example of transition-state analogue binding. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the hydration of CO₂. This binding event effectively blocks the active site and halts the catalytic cycle.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibited Inhibited Enzyme Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Sulfonamide R-SO₂NH₂ Inhibited_Sulfonamide R-SO₂NH⁻ Sulfonamide->Inhibited_Sulfonamide Binding to Active Site Inhibited_Zn(II) Zn²⁺ Inhibited_His1 His Inhibited_Zn(II)->Inhibited_His1 Inhibited_His2 His Inhibited_Zn(II)->Inhibited_His2 Inhibited_His3 His Inhibited_Zn(II)->Inhibited_His3 Inhibited_Zn(II)->Inhibited_Sulfonamide

Caption: Sulfonamide inhibitors bind to the zinc ion in the active site of carbonic anhydrase.

Comparative Analysis of Sulfonamide Inhibitors

The therapeutic utility of a sulfonamide inhibitor is defined by its potency (Kᵢ value) and its selectivity profile across the various CA isoforms. This section provides a comparative analysis of several key sulfonamide inhibitors.

Inhibitory Potency and Isoform Selectivity

The inhibition constant (Kᵢ) is a critical parameter for quantifying the potency of an inhibitor. A lower Kᵢ value signifies a higher binding affinity and thus greater inhibitory power. The following tables summarize the Kᵢ values (in nM) of several clinically relevant and investigational sulfonamide inhibitors against key hCA isoforms.

Table 1: Kᵢ Values (nM) of Clinically Used Sulfonamide Inhibitors

CompoundhCA IhCA IIhCA IVhCA IXhCA XII
Acetazolamide 250[11]12[8][11]74[3][8]25[11]5.7[11]
Methazolamide 50[12]14[12]36 (bCA)[12]--
Dorzolamide >10000[13]1.9[12]31[12]--
Brinzolamide -3.2[14]---
Celecoxib -61.61[15]---

Table 2: Kᵢ Values (nM) of Investigational Sulfonamide Inhibitors

CompoundhCA IhCA IIhCA IXhCA XII
Ureidobenzenesulfonamide (Cpd 3) ---1.0[9]
Sulfonamide-α-aminophosphonate (Cpd 22) 4815[5]831.9[5]140.2[5]14.8[5]
Sulfonamide-α-aminophosphonate (Cpd 29) 162.9[5]8.8[5]26.7[5]72.0[5]
Pyrazole-carboxamide Sulfonamide (Cpd 15) 725.6[16]3.3[16]6.1[16]-

Data from selected recent publications to illustrate the diversity of novel inhibitors.

Analysis of Structure-Activity Relationships (SAR):

The data reveals important structure-activity relationships. For instance, the "tail approach" in inhibitor design, which involves modifying the scaffold of the sulfonamide, can significantly enhance isoform selectivity.[17] Bulky side chains can interact with amino acid residues at the rim of the active site, which vary between isoforms, leading to selective binding.[18] The development of compounds like the ureidobenzenesulfonamides and pyrazole-carboxamide sulfonamides demonstrates the potential for achieving high selectivity for tumor-associated isoforms like hCA IX and hCA XII.[9][19]

Comparative Pharmacokinetics

The clinical efficacy of a sulfonamide inhibitor is also heavily dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Table 3: Comparative Pharmacokinetic Properties of Selected Sulfonamide Inhibitors

PropertyAcetazolamideDorzolamideBrinzolamide
Administration Oral, IV[1]Topical (Ophthalmic)[20]Topical (Ophthalmic)[20]
Absorption Well absorbed orally[1]Systemic absorption is minimal[21]Systemic absorption is minimal[21]
Onset of Action 1-1.5 hours (oral)[1]--
Duration of Action 8-12 hours (oral)[1]-Long tissue half-life in the eye[22]
Elimination Primarily renal[1]Renal[23]-

The route of administration significantly influences the pharmacokinetic profile and therapeutic application. Orally administered inhibitors like acetazolamide have systemic effects, while topically applied drugs like dorzolamide and brinzolamide are designed for localized action in the eye to treat glaucoma, thereby minimizing systemic side effects.[20][21] The ocular pharmacokinetics of dorzolamide and brinzolamide have been studied in detail, showing rapid distribution to inner ocular tissues.[24]

Experimental Protocols for Inhibitor Evaluation

Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. This section provides detailed protocols for the two most common in vitro assays for measuring carbonic anhydrase inhibition.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition as it directly measures the enzyme's physiological reaction.[11] The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂.

G Workflow for Stopped-Flow CO₂ Hydration Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Buffer Prepare Buffer (e.g., TRIS or HEPES) with pH indicator (e.g., Phenol Red) Mix Rapidly mix enzyme/inhibitor solution with CO₂-saturated water in stopped-flow instrument Buffer->Mix Enzyme Prepare Enzyme Solution (hCA isoform) Enzyme->Mix Inhibitor Prepare Inhibitor Stock Solutions Inhibitor->Mix CO2 Prepare CO₂-Saturated Water CO2->Mix Monitor Monitor absorbance change of pH indicator over time Mix->Monitor Rates Calculate initial reaction rates Monitor->Rates IC50 Determine IC₅₀ values from dose-response curves Rates->IC50 Ki Calculate Kᵢ using the Cheng-Prusoff equation IC50->Ki

Caption: Generalized workflow for determining carbonic anhydrase inhibition via a stopped-flow assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM TRIS or HEPES buffer at the desired pH (e.g., 7.5). Add a pH indicator such as Phenol Red to a final concentration of 0.2 mM.[5]

    • Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the isoform.

    • Inhibitor Solutions: Prepare a serial dilution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

    • CO₂ Solution: Prepare fresh CO₂-saturated deionized water by bubbling CO₂ gas through chilled water for at least 15 minutes.[25]

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument (e.g., Applied Photophysics) to the desired temperature (typically 25°C).[26]

    • Load one syringe with the enzyme solution (with or without the inhibitor) and the other with the CO₂-saturated water.

    • Initiate the rapid mixing. The change in absorbance of the pH indicator is monitored over time (typically at 570 nm for Phenol Red).[27]

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the kinetic trace.

    • Plot the initial rates against the inhibitor concentrations to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.[11]

p-Nitrophenylacetate (pNPA) Esterase Activity Assay

This colorimetric assay is a convenient and high-throughput method for screening CA inhibitors.[28] It relies on the esterase activity of CA, which hydrolyzes the substrate p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[28][29]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, pH 7.6.[28]

    • Enzyme Solution: Prepare the carbonic anhydrase sample (purified enzyme or biological lysate) in the assay buffer.[30]

    • Inhibitor Solutions: Prepare serial dilutions of the sulfonamide inhibitor.

    • pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[28]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of Assay Buffer to each well.[28]

    • Add 10 µL of the inhibitor solution (or buffer for control).

    • Add 10 µL of the enzyme solution. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.[28]

    • Immediately measure the increase in absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes at 25°C.[28]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC₅₀ and subsequently the Kᵢ value as described for the stopped-flow assay. The molar extinction coefficient of p-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH 7.6) can be used to calculate the product concentration.[28][31]

Conclusion and Future Directions

Sulfonamides remain a cornerstone in the development of carbonic anhydrase inhibitors, with a rich history and a promising future. This guide has provided a comparative overview of their inhibitory profiles, pharmacokinetic properties, and the essential experimental methodologies for their characterization. The continued exploration of structure-activity relationships, particularly through the "tail approach," is paving the way for the design of highly potent and isoform-selective inhibitors.[17] Such selectivity is paramount for developing novel therapeutics for a range of diseases, including cancer and metabolic disorders, while minimizing the side effects associated with inhibiting ubiquitous CA isoforms. The robust and validated experimental protocols detailed herein are crucial for the accurate evaluation and advancement of these next-generation inhibitors.

References

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. 2023. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ProQuest. 2021. Available at: [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules. 2020. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. Available at: [Link]

  • Pharmacology of Carbonic Anhydrase Inhibitors. Pharmacology.co.za. 2023. Available at: [Link]

  • Celecoxib Derivatives Containing Pyrazole Linked‐Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies. ResearchGate. 2023. Available at: [Link]

  • Structure‐guided identification of a selective sulfonamide‐based inhibitor targeting the human carbonic anhydrase VA isoform. Archiv der Pharmazie. 2022. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. 2023. Available at: [Link]

  • Spectroscopic study on the interaction of celecoxib with human carbonic anhydrase II: thermodynamic characterization of the binding process. PubMed. 2009. Available at: [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015. Available at: [Link]

  • The inhibition types, IC 50 , and K i values of celecoxib derivatives... ResearchGate. Available at: [Link]

  • 3.3. Esterase Activity Assay. Bio-protocol. Available at: [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. 1991. Available at: [Link]

  • Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. PubMed. 2014. Available at: [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. 2023. Available at: [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. 2005. Available at: [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. PMC. 2017. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. 2021. Available at: [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. 1983. Available at: [Link]

  • Full article: A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. 2016. Available at: [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. 1997. Available at: [Link]

  • Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. 2013. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. 2023. Available at: [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. 1999. Available at: [Link]

  • Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Drugs.com. Available at: [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. 2008. Available at: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. 2022. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2019. Available at: [Link]

  • Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. PubMed. 2004. Available at: [Link]

  • Clinical Pharmacokinetics of Dorzolamide. ResearchGate. 2015. Available at: [Link]

  • The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. 2004. Available at: [Link]

  • Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. PMC. 2017. Available at: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports. 2016. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. 2021. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. 2019. Available at: [Link]

  • Preclinical overview of brinzolamide. PubMed. 2000. Available at: [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. 1971. Available at: [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. 2013. Available at: [Link]

  • Carbonic Anhydrase Inhibitors Ophthalmology. GlobalRPH. 2020. Available at: [Link]

Sources

Validation

A Researcher's Guide to Assessing the Cross-Reactivity of 2-chloro-N-(4-sulfamoylphenyl)propanamide in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological target profile and potential cross-reactivity of the sulfonamide-containing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological target profile and potential cross-reactivity of the sulfonamide-containing compound, 2-chloro-N-(4-sulfamoylphenyl)propanamide. We will delve into the structural rationale for predicted targets, present detailed protocols for in vitro assessment, and offer a clear methodology for interpreting the resulting data to build a robust selectivity profile.

Introduction: The Challenge of Selectivity in Sulfonamide-Based Drug Discovery

The sulfonamide moiety (–SO₂NH₂) is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anti-inflammatory, diuretic, and anti-cancer agents.[1][2][3][4] Its remarkable versatility stems from its ability to act as a potent hydrogen bond donor and acceptor and, crucially, to coordinate with metal ions in enzyme active sites.[5] The compound of interest, 2-chloro-N-(4-sulfamoylphenyl)propanamide, combines this privileged scaffold with an N-acylated linker, a structure that suggests potential interactions with several key enzyme families.

However, this chemical versatility can also be a double-edged sword, leading to unintended interactions with off-target proteins.[6][7] Such cross-reactivity can confound experimental results and, in a clinical context, lead to adverse side effects. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical component of its development. This guide provides the strategic and tactical tools to perform such an evaluation.

Structural Analysis and Predicted Biological Targets

The molecular architecture of 2-chloro-N-(4-sulfamoylphenyl)propanamide provides clear signposts toward its likely biological targets. The unsubstituted primary sulfonamide group is a classic zinc-binding pharmacophore, making the metalloenzyme family of Carbonic Anhydrases (CAs) a primary hypothesized target.[2][5] Furthermore, the overall structure bears resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for interaction with Cyclooxygenase (COX) enzymes.[8][9][10]

  • Primary Sulfonamide (-SO₂NH₂): This group is the canonical inhibitor of carbonic anhydrases, where it coordinates directly with the Zn²⁺ ion in the enzyme's active site, disrupting the hydration of CO₂.[5]

  • Propanamide Linker: This flexible chain connects the phenylsulfonamide core to the chloro-substituent, influencing how the molecule fits within an enzyme's binding pocket.

  • Aryl Core: The central phenyl ring serves as a scaffold, and its substitution pattern is critical for orienting the other functional groups for optimal target engagement.

cluster_0 2-chloro-N-(4-sulfamoylphenyl)propanamide cluster_1 Predicted Targets Compound Cl-CH(CH₃)-C(=O)NH- Phenyl Ring -SO₂NH₂ CA Primary Target: Carbonic Anhydrases (CAs) Compound:f2->CA  Primary Sulfonamide  (Zinc-Binding Group) COX Secondary Target: Cyclooxygenases (COX) Compound:f0->COX  Acyl-Aryl Moiety  (Structural Analogy to NSAIDs) A Compound Synthesis & Purification B Primary Target Assay: Carbonic Anhydrase (hCA II) A->B C Determine IC₅₀ for hCA II B->C D Is IC₅₀ < 1µM? C->D I Compound is potent CA inhibitor. Proceed to selectivity screening. D->I Yes J Compound is not a potent CA inhibitor. Re-evaluate primary target or halt. D->J No E Secondary Target Assays: COX-1 and COX-2 F Determine IC₅₀ for COX-1 and COX-2 E->F G Calculate COX-2 Selectivity Index F->G H Data Analysis & Comparative Profiling G->H I->E

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls (enzyme control, solvent control, reference inhibitor) that ensure the integrity of the experimental results.

Protocol 1: Human Carbonic Anhydrase II (hCA II) Inhibition Assay (Colorimetric)

This assay measures the esterase activity of hCA II, using the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which absorbs light at 405 nm. [11]An inhibitor will slow this reaction rate.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

  • hCA II Enzyme Solution: Reconstitute lyophilized human carbonic anhydrase II in Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to an optimized working concentration (e.g., 10 µg/mL) that provides a linear reaction rate for at least 15 minutes.

  • Substrate Solution: 3 mM p-Nitrophenyl Acetate (pNPA) in acetonitrile. Prepare fresh daily.

  • Test Compound Stock: 10 mM stock of 2-chloro-N-(4-sulfamoylphenyl)propanamide in DMSO. Create serial dilutions (e.g., from 1 mM to 10 nM) in DMSO.

  • Reference Inhibitor: 10 mM stock of Acetazolamide in DMSO. Prepare serial dilutions.

B. Plate Setup (96-well clear flat-bottom plate):

  • Blank Wells: 190 µL of Assay Buffer + 10 µL of Substrate Solution.

  • Enzyme Control (100% Activity): 178 µL Assay Buffer + 2 µL DMSO + 10 µL hCA II Enzyme Solution.

  • Solvent Control (Vehicle Effect): 178 µL Assay Buffer + 2 µL DMSO + 10 µL hCA II Enzyme Solution.

  • Test Compound Wells: 178 µL Assay Buffer + 2 µL of each test compound dilution + 10 µL hCA II Enzyme Solution.

  • Reference Inhibitor Wells: 178 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 10 µL hCA II Enzyme Solution.

C. Assay Procedure:

  • Add buffer, DMSO/compound, and enzyme solution to the respective wells as described above.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of 3 mM pNPA Substrate Solution to all wells except the Blanks. The final volume will be 200 µL.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15-20 minutes. [11][12] D. Data Analysis:

  • For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.

  • Normalize the rates by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)).

  • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay utilizes a commercially available kit that measures the peroxidase activity of COX enzymes. The principle involves the reaction of arachidonic acid with COX-1 or COX-2 to produce PGG₂, which is then reduced by the peroxidase function, oxidizing a fluorogenic probe.

A. Reagent Preparation (Based on a typical commercial kit):

  • Assay Buffer: Typically 100 mM Tris-HCl, pH 8.0.

  • Heme: Provided with the kit, to be added to the buffer for holoenzyme activation.

  • COX-1 and COX-2 Enzymes: Provided as purified enzymes.

  • Fluorometric Probe: e.g., ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Arachidonic Acid (Substrate): Provided as a concentrated solution.

  • Test Compound Stock: Use the same 10 mM stock and serial dilutions in DMSO as prepared for the CA assay.

  • Reference Inhibitors: Celecoxib (COX-2 selective) and Ibuprofen (non-selective). Prepare serial dilutions.

B. Plate Setup (96-well black flat-bottom plate):

  • Prepare separate plates for COX-1 and COX-2.

  • Setup is analogous to the CA assay: include wells for Blank (no enzyme), Enzyme Control (100% activity), Solvent Control, Test Compound, and Reference Inhibitors.

C. Assay Procedure:

  • To each well, add Assay Buffer, the fluorometric probe, and the appropriate enzyme (COX-1 or COX-2).

  • Add 2 µL of DMSO or the corresponding dilution of the test/reference compound.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/590 nm) for 10-15 minutes.

D. Data Analysis:

  • Calculate the reaction rates and percent inhibition as described in the CA assay protocol.

  • Determine the IC₅₀ values for both COX-1 and COX-2 for each compound.

  • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2. [8]

Data Interpretation and Comparative Analysis

Effective data presentation is key to understanding a compound's selectivity profile. A summary table allows for direct comparison against well-characterized reference compounds. The hypothetical data below illustrates how to interpret the results for 2-chloro-N-(4-sulfamoylphenyl)propanamide.

Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity Profile

CompoundPrimary Target: hCA II IC₅₀ (nM)Off-Target: COX-1 IC₅₀ (nM)Off-Target: COX-2 IC₅₀ (nM)COX-2 Selectivity Index (SI)
2-chloro-N-(4-sulfamoylphenyl)propanamide 85.2 >10,000 1,250 >8
Acetazolamide (CA Control)12.1>50,000>50,000N/A
Celecoxib (COX-2 Control)>25,0008,50045188.9
Ibuprofen (Non-selective Control)>50,0002,2005,1000.43

Analysis of Hypothetical Results:

  • Primary Target Activity: 2-chloro-N-(4-sulfamoylphenyl)propanamide shows potent inhibitory activity against hCA II (IC₅₀ = 85.2 nM), confirming the initial hypothesis based on its sulfonamide group. It is less potent than the dedicated CA inhibitor Acetazolamide but still highly active.

  • Off-Target Activity: The compound exhibits weak inhibition of COX-2 (1,250 nM) and virtually no activity against COX-1 (>10,000 nM) at concentrations where it strongly inhibits hCA II.

  • Selectivity Profile: The compound is highly selective for carbonic anhydrase over cyclooxygenase enzymes. Its COX-2 Selectivity Index is modest (>8), but its primary activity is clearly directed toward hCA II. This contrasts sharply with Celecoxib, a dedicated COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.

The following diagram illustrates the concept of selectivity based on these target interactions. An ideal drug has high-affinity binding (strong interaction) with its intended target and low-affinity binding (weak or no interaction) with off-targets.

cluster_0 Compound of Interest cluster_1 Biological Targets C 2-chloro-N-(4-sulfamoylphenyl)propanamide T1 On-Target (Carbonic Anhydrase II) C->T1 High Affinity (Potent Inhibition) T2 Off-Target (COX-2) C->T2 Low Affinity (Weak Inhibition) T3 Off-Target (COX-1) C->T3 Negligible Affinity (No Inhibition)

Caption: Visual representation of a selective binding profile.

Conclusion

This guide outlines a robust, evidence-based strategy for characterizing the cross-reactivity of 2-chloro-N-(4-sulfamoylphenyl)propanamide. Based on structural analysis, we identified Carbonic Anhydrase II as the primary hypothetical target and COX enzymes as plausible secondary targets. Through the application of detailed, controlled in vitro assays, a researcher can generate quantitative data (IC₅₀ values) to build a comparative selectivity profile.

The hypothetical data presented herein illustrates a compound with high potency and selectivity for its intended target class. This systematic approach—from structural hypothesis to quantitative comparison—is fundamental to modern drug discovery. It allows researchers to proceed with confidence, armed with a clear understanding of their molecule's biological activity and minimizing the risk of being misled by unforeseen off-target effects.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]

  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. PDBe-KB. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PMC. Available at: [Link]

  • Chemical structures of selective COX-2 inhibitors. ResearchGate. Available at: [Link]

  • Sulfonamide Allergies. PMC. Available at: [Link]

  • N-(4-Sulfamoylphenyl)acetamide. PMC. Available at: [Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? ResearchGate. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Sulfonamide Antibiotic Allergy. Australasian Society of Clinical Immunology and Allergy (ASCIA). Available at: [Link]

  • Mythbuster: No Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. University of Maryland School of Medicine. Available at: [Link]

  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology (AAAAI). Available at: [Link]

  • N4-Acetylsulfanilamide. PubChem. Available at: [Link]

  • Managing medicines for people with sulfonamide allergy. NHS SPS. Available at: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase inhibitors. SciSpace. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. Available at: [Link]

  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide. PMC. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PMC. Available at: [Link]

  • Selective Degradation and Inhibition of SARS-CoV-2 3CLpro by MMP14 Reveals a Novel Strategy for COVID-19 Therapeutics. MDPI. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • (PDF) Off-target effects in CRISPR/Cas9 gene editing. ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking the Antibacterial Spectrum of Novel Sulfonamides: A Comparative Guide

As a Senior Application Scientist overseeing antimicrobial susceptibility testing (AST) and drug discovery workflows, I frequently encounter the challenge of accurately benchmarking novel antimicrobial compounds. Sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing antimicrobial susceptibility testing (AST) and drug discovery workflows, I frequently encounter the challenge of accurately benchmarking novel antimicrobial compounds. Sulfonamides, the oldest class of synthetic antimicrobials, are experiencing a renaissance. While classic sulfa drugs like sulfamethoxazole (SMX) are increasingly compromised by widespread resistance, novel functionalized sulfonamides—such as aryl-sulfonamides, Schiff bases, and chromone-sulfonamide hybrids—are demonstrating potent activity against multidrug-resistant (MDR) pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2].

This guide provides an objective, causality-driven framework for benchmarking the antibacterial spectrum of novel sulfonamide derivatives against classic alternatives, ensuring high scientific integrity and reproducible data.

Mechanistic Context: Overcoming DHPS Resistance

Classic sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial de novo folate biosynthesis pathway[3]. They compete with the natural substrate, p-aminobenzoic acid (PABA), halting bacterial growth (bacteriostatic effect). However, mutations in the folP gene alter the conformation of the DHPS active site, drastically reducing the binding affinity of classic sulfonamides[3].

Novel sulfonamide derivatives overcome this by utilizing extended pharmacophores (e.g., bulky lipophilic rings or halogenated aryl groups) that interact with conserved allosteric pockets or secondary targets (such as Mur enzymes in peptidoglycan synthesis), effectively restoring binding affinity and, in some cases, shifting the mechanism from bacteriostatic to bactericidal[4][5].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrates MutantDHPS Mutant DHPS (Resistant) PABA->MutantDHPS Substrates DHPP Dihydropterin Pyrophosphate DHPP->DHPS Substrates DHPP->MutantDHPS Substrates DHP 7,8-Dihydropteroate DHPS->DHP Catalysis MutantDHPS->DHP Catalysis DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA / RNA Synthesis THF->DNA Biosynthesis ClassicSulfa Classic Sulfonamides (e.g., SMX) ClassicSulfa->DHPS Competitive Inhibition ClassicSulfa->MutantDHPS Loss of Affinity NovelSulfa Novel Sulfonamides (e.g., Chromone Hybrids) NovelSulfa->DHPS NovelSulfa->MutantDHPS Retained Inhibition

Folate biosynthesis pathway illustrating DHPS inhibition by classic and novel sulfonamides.

Benchmarking Protocol: Self-Validating Broth Microdilution

To accurately determine the Minimum Inhibitory Concentration (MIC) of novel sulfonamides, we utilize a modified[6]. Do not simply run the assay; you must understand the causality behind the environmental conditions to prevent false-resistance artifacts.

Step-by-Step Methodology & Causality
  • Media Preparation (The Thymidine Trap):

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the media has strictly low thymidine and thymine content [7].

    • Causality: Bacteria can scavenge exogenous thymidine from the environment to bypass the de novo folate synthesis pathway entirely. If thymidine levels in the broth are too high, the bacteria will survive regardless of DHPS inhibition, resulting in artificially inflated MICs (false resistance)[7].

  • Compound Solubilization (The Lipophilicity Factor):

    • Action: Dissolve the novel sulfonamide derivative in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Dilute in CAMHB such that the final DMSO concentration in the assay well never exceeds 1% (v/v)[7].

    • Causality: Unlike classic SMX, novel derivatives (like chromone-sulfonamides) often contain bulky, highly lipophilic functional groups designed to penetrate complex cell walls. Aqueous buffers will cause these compounds to precipitate out of solution, drastically lowering their bioavailable concentration and skewing efficacy data.

  • Inoculum Standardization (The Inoculum Effect):

    • Action: Prepare a bacterial suspension matching a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of exactly 5×105 CFU/mL[7].

    • Causality: Sulfonamides are competitive inhibitors. If the initial bacterial inoculum is too high, the sheer volume of bacteria will synthesize an overwhelming excess of natural PABA. This excess PABA will outcompete the sulfonamide at the DHPS active site, leading to a phenomenon known as the "inoculum effect," which artificially raises the MIC[8].

  • Quality Control (The Self-Validating System):

    • Action: Always include Enterococcus faecalis ATCC 29212 as an internal control strain on every plate[9].

    • Causality: A robust protocol must validate its own reagents. E. faecalis is highly sensitive to exogenous thymidine. If the SMX-TMP MIC against this specific QC strain reads ≤0.5/9.5 µg/mL, it analytically proves that your CAMHB media is sufficiently depleted of thymidine, validating the integrity of your entire plate's data[10].

Comparative Performance Data

To benchmark efficacy, novel derivatives must be tested against both susceptible quality control strains and clinical MDR isolates. The table below summarizes representative benchmarking data comparing a classic sulfonamide (SMX), the synergistic standard (TMP-SMX), and a recently developed[11].

Pathogen StrainResistance ProfileSulfamethoxazole (SMX) MIC (µg/mL)TMP-SMX MIC (µg/mL)Novel Derivative (CSH-1) MIC (µg/mL)
S. aureus (ATCC 29213) Susceptible Control32 ≤0.5/9.5 16
S. aureus (MRSA) Methicillin-Resistant> 5128 / 152128
E. coli (MDR Isolate) Multi-Drug Resistant> 512> 32 / 608128
P. aeruginosa (ATCC 27853) Intrinsic Efflux/MDR> 512> 32 / 608256

Data Interpretation: While SMX completely loses efficacy against MRSA and MDR E. coli (MIC > 512 µg/mL), the novel CSH-1 derivative retains moderate to high activity (MIC 128 µg/mL) without requiring trimethoprim synergy[11]. This indicates successful circumvention of mutant DHPS resistance profiles.

Time-Kill Kinetics: Assessing Bactericidal Activity

While classic sulfonamides are strictly bacteriostatic, structural modifications in novel derivatives can induce bactericidal activity by triggering secondary mechanisms, such as reactive oxygen species (ROS) generation or direct membrane destabilization[4][5].

Methodology:

  • Inoculate CAMHB containing , , and the established MIC of the novel sulfonamide with a starting inoculum of 5×105 CFU/mL[12].

  • Incubate at 37°C with continuous agitation.

  • Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute and plate on non-selective agar to quantify viable CFU/mL[12].

  • Causality & Interpretation: Plot log10​ CFU/mL against time. A ≥3 -log reduction (99.9% kill) from the initial inoculum indicates a bactericidal mechanism[12]. If the novel sulfonamide achieves this, it signifies that the structural modification has successfully evolved the compound beyond simple competitive DHPS inhibition into a multi-target lethal agent[5].

References

  • Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562.[Link]

  • Mahapatra, A. D., et al. (2024). Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. Brazilian Journal of Microbiology, 55(1), 343-355.[Link]

  • Qadir, M. A., et al. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. BioMed Research International, 2015, 938486.[Link]

  • Khalifa, A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(19), 4778.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[Link]

Sources

Validation

A Comparative Guide to Sulfonamide Synthesis: Overcoming Steric Hindrance in Branched vs. Linear Isomers

As a Senior Application Scientist in medicinal chemistry, one of the most frequent kinetic bottlenecks encountered during library synthesis is the differential reactivity of amine isomers. While the sulfonamide functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, one of the most frequent kinetic bottlenecks encountered during library synthesis is the differential reactivity of amine isomers. While the sulfonamide functional group is a cornerstone bioisostere in drug development, its synthesis via the classical reaction of a sulfonyl chloride with an amine is highly dependent on the steric environment of the nucleophile.

This guide provides an objective, data-driven comparison of linear versus branched amines in sulfonamide synthesis. By dissecting the mechanistic causality behind these reactivity differences, we establish self-validating protocols that ensure high yields and purity, regardless of the substrate's steric bulk.

Mechanistic Causality: The Steric Shadow Effect

The formation of a sulfonamide proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The efficiency of this transition state is entirely dictated by the amine's structural isomerism:

  • Linear Amines (e.g., n-butylamine): Possess an unhindered nucleophilic trajectory. The activation energy ( Ea​ ) barrier is low, allowing for rapid, quantitative conversion at room temperature.

  • Branched Amines (e.g., tert-butylamine): The bulky alkyl groups create a significant "shadow area" that physically repels the approaching sulfonyl center.1 demonstrate that an increase in this steric shadow exponentially decreases sulfonation yields [1].

Because the nucleophilic attack of a branched amine is sluggish, competing side reactions dominate. The most prevalent is the 2 into a sulfonic acid[2]. To bypass this kinetic limitation, we must alter the mechanistic pathway using3 to form a highly reactive sulfonylpyridinium intermediate [3].

Pathway Visualization

The following diagram illustrates the divergent reaction pathways and the necessity of catalytic intervention for branched isomers.

IsomerReactivity Electrophile Sulfonyl Chloride (Electrophile) TS_Linear Direct Nucleophilic Attack (Low Ea Barrier) Electrophile->TS_Linear + Linear Amine TS_Branched Impeded Attack (High Ea Barrier) Electrophile->TS_Branched + Branched Amine ActiveComplex Sulfonylpyridinium Salt (Highly Reactive) Electrophile->ActiveComplex + Catalyst LinearAmine Linear Amine (Minimal Steric Bulk) LinearAmine->TS_Linear Product_Linear Linear Sulfonamide (High Yield: >90%) TS_Linear->Product_Linear BranchedAmine Branched Amine (High Steric Shielding) BranchedAmine->TS_Branched Product_Branched Branched Sulfonamide (Low Yield: <50%) TS_Branched->Product_Branched SideReaction Sulfonic Acid (Hydrolysis Product) TS_Branched->SideReaction Competing Moisture Catalyst DMAP / Pyridine (Nucleophilic Catalyst) Catalyst->ActiveComplex Product_Branched_Opt Branched Sulfonamide (Optimized Yield: >85%) ActiveComplex->Product_Branched_Opt + Branched Amine

Mechanistic pathways comparing linear vs. branched amine reactivity in sulfonamide synthesis.

Quantitative Performance Comparison

To objectively evaluate the impact of steric hindrance, we compared the reaction of p-toluenesulfonyl chloride (TsCl) with a linear amine (n-butylamine) and a branched amine (tert-butylamine) under both standard and optimized conditions.

Table 1: Experimental Yields and Conditions for Sulfonamide Synthesis

Amine IsomerCondition TypeBase / CatalystTimeIsolated YieldPrimary Impurity Profile
Linear (n-Butylamine)StandardEt₃N (1.2 eq) / None2 h94% Trace TsOH
Branched (t-Butylamine)StandardEt₃N (1.2 eq) / None24 h48% Significant TsOH, Unreacted Amine
Branched (t-Butylamine)OptimizedEt₃N (2.0 eq) / DMAP (0.1 eq)12 h88% Trace TsOH

Data Summary: Without nucleophilic catalysis, the branched amine fails to outcompete the background hydrolysis of the sulfonyl chloride, resulting in a >40% drop in yield.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate specific in-process controls (IPCs) to guarantee experimental integrity.

Protocol A: Synthesis of Linear Sulfonamides (Standard Conditions)

Designed for unhindered primary and secondary amines.

  • Reaction Setup: Dissolve the linear amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere.

    • Causality: Triethylamine acts as a non-nucleophilic HCl scavenger, driving the equilibrium forward without interfering with the highly reactive linear amine.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) portion-wise.

  • In-Process Control (IPC): After 2 hours at room temperature, perform a TLC check.

    • Self-Validation Check: Quench a 10 µL reaction aliquot in 100 µL of methanol. Methanol rapidly converts any unreacted sulfonyl chloride into a methyl sulfonate ester. Spot against the starting materials on silica gel (Hexanes:EtOAc 7:3). The complete disappearance of the sulfonyl chloride/ester spot confirms full conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation Check: The 1M HCl wash removes excess amine and triethylamine. A negative ninhydrin stain of the organic layer confirms the successful removal of basic impurities.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Branched Sulfonamides (Optimized Conditions)

Designed for sterically hindered amines (e.g., tert-butylamine, sec-butylamine, bulky anilines).

  • Reaction Setup: Dissolve the branched amine (1.0 eq), triethylamine (2.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

    • Causality: The steric bulk of the amine prevents direct attack. DMAP acts as a nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium salt. This intermediate effectively lowers the activation energy required for the branched amine to react.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) dissolved in DCM dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the competing hydrolysis pathway, which is highly prevalent when the main reaction is slow.

  • In-Process Control (IPC): Heat the reaction to a gentle reflux (40 °C) for 12 hours.

    • Self-Validation Check: Perform the methanol-quench TLC method described in Protocol A. If unreacted amine persists (visualized via ninhydrin), add an additional 0.2 eq of sulfonyl chloride and 0.05 eq of DMAP.

  • Workup & Purification: Wash with 1M HCl (x2) to ensure complete removal of DMAP and unreacted amine. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Analyze the crude product via ¹H NMR (CDCl₃).

    • Self-Validation Check: Confirm the presence of the characteristic sulfonamide N-H proton (typically a broad singlet between 4.5–5.5 ppm). The integration ratio between the aromatic sulfonyl protons and the bulky aliphatic protons (e.g., the 9H singlet of a tert-butyl group at ~1.2 ppm) must perfectly match the theoretical stoichiometric ratio, confirming product identity and purity.

References

  • Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols Arabian Journal of Chemistry URL
  • RSC Advances (RSC Publishing)
  • Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride Benchchem URL

Sources

Comparative

Strategic Comparison of Synthetic Routes for N-Substituted Sulfonamides: A Technical Guide

Introduction: The Strategic Importance of Sulfonamide Functionalization Sulfonamides are ubiquitous synthons in modern drug discovery. According to recent pharmaceutical statistics, nearly 30% of sulfur-containing market...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfonamide Functionalization

Sulfonamides are ubiquitous synthons in modern drug discovery. According to recent pharmaceutical statistics, nearly 30% of sulfur-containing marketed drugs—including blockbuster therapeutics like omeprazole and hydrochlorothiazide—feature a sulfonamide moiety[1]. The strategic introduction of substituents on the sulfonamide nitrogen is a critical step for modulating a molecule's pharmacokinetic profile, specifically its water solubility, target affinity, and metabolic stability[2].

Historically, the synthesis of N-substituted sulfonamides relied heavily on the traditional electrophilic substitution of sulfonyl chlorides[3]. However, the demand for greener, more functional-group-tolerant methodologies has driven the development of alternative pathways, most notably Oxidative S-N Coupling and Transition-Metal Catalyzed C-N Cross-Coupling [1],[4]. This guide objectively compares these three principal routes, providing researchers with mechanistic causality, performance metrics, and self-validating experimental protocols to guide route selection in early-stage and late-stage drug development.

Mechanistic Causality & Route Comparison

Route A: Traditional Sulfonyl Chloride Electrophilic Substitution
  • Mechanistic Causality : This classical approach relies on the reaction between a highly electrophilic S(VI) center (the sulfonyl chloride) and a nucleophilic amine. The electron-withdrawing oxygen atoms make the sulfur atom highly susceptible to nucleophilic attack. A stoichiometric base (typically pyridine or triethylamine) is required to neutralize the generated HCl, preventing the protonation of the amine nucleophile and driving the reaction forward[3].

  • Strategic Fit : While robust, well-established, and generally high-yielding, the reliance on moisture-sensitive and potentially genotoxic sulfonyl chlorides limits its utility in late-stage functionalization[3].

Route B: Oxidative S-N Coupling (Green Synthesis)
  • Mechanistic Causality : To circumvent the instability of sulfonyl chlorides, oxidative coupling utilizes stable sulfur precursors such as aryl thiols, sodium sulfinates, or sulfur dioxide surrogates like DABSO[5]. An oxidant (e.g., I2​O5​ , K2​S2​O8​ , or catalytic I2​ ) facilitates the in situ oxidation of the sulfur species into a highly reactive sulfonyl radical or cation. This transient species is immediately trapped by the amine nucleophile to forge the S-N bond[5],[6].

  • Strategic Fit : This route is highly atom-economical, avoids toxic pre-functionalization, and operates under mild, often metal-free conditions[6]. However, the presence of strong oxidants can compromise sensitive reducible functional groups.

Route C: Buchwald-Hartwig C-N Cross-Coupling (Sulfonamidation)
  • Mechanistic Causality : Primary sulfonamides are inherently poor nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group. To achieve efficient N-arylation, Palladium-catalyzed cross-coupling is employed[4]. The causality lies in the catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, coordination of the deprotonated sulfonamide to the Pd(II) center, and a final reductive elimination step to forge the C-N bond[7]. Bulky, electron-rich bidentate phosphine ligands (e.g., Xantphos, RuPhos) are critical here; their large "bite angle" forces the geometry of the Pd(II) complex to favor the challenging reductive elimination step[4],[8].

  • Strategic Fit : This methodology offers exceptional regioselectivity and functional group tolerance for synthesizing complex biaryl sulfonamides, though it requires rigorous anaerobic conditions and expensive catalysts[9].

Visualizing the Synthetic Landscape

Workflow Start Starting Materials Route1 Sulfonyl Chloride Route Start->Route1 R-SO2Cl + Amine (Base) Route2 Oxidative S-N Coupling Start->Route2 Thiol + Amine (Oxidant) Route3 Buchwald-Hartwig Cross-Coupling Start->Route3 Sulfonamide + Ar-X (Pd Catalyst) Product N-Substituted Sulfonamide Route1->Product Nucleophilic Substitution Route2->Product Radical/Ionic Coupling Route3->Product Reductive Elimination

Figure 1: Comparison of the three primary synthetic workflows for N-substituted sulfonamides.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Ar-Pd(L_n)-X Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord Amine Coordination Complex Ar-Pd(L_n)-NHSO2R OxAdd->AmineCoord + RSO2NH2 / Base (Ligand Exchange) AmineCoord->Pd0 Reductive Elimination Product N-Aryl Sulfonamide Ar-NHSO2R AmineCoord->Product Product Release

Figure 2: Catalytic cycle of the Buchwald-Hartwig sulfonamidation highlighting key intermediates.

Quantitative Data Presentation

The following table synthesizes the operational parameters, yields, and green chemistry metrics across the three evaluated methodologies based on recent high-throughput experimentation data[9],[8].

Performance MetricRoute A: Sulfonyl ChlorideRoute B: Oxidative S-N CouplingRoute C: Buchwald-Hartwig
Typical Yield Range 70% – 95%60% – 85%50% – 90%
Standard Conditions 0 °C to RT, Amine BaseRT, Mild Oxidant (e.g., I2​O5​ )80 – 110 °C, Pd Cat., Base
Functional Group Tolerance Low (Sensitive to nucleophiles)Moderate (Sensitive to oxidation)High (Tolerates esters, alcohols)
Green Chemistry Score Poor (Toxic intermediates, high waste)Good (Atom economical, metal-free)Moderate (Heavy metal use)
Primary Use Case Early-stage library synthesisDirect functionalization from thiolsLate-stage N-arylation

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm the mechanistic causality is occurring as intended.

Protocol 1: Metal-Free Oxidative S-N Coupling ( I2​O5​ Mediated)
  • Objective : Direct coupling of an aryl thiol and an amine to form an N-substituted sulfonamide without transition metals[6].

  • Step 1 (Preparation) : In an oven-dried round-bottom flask, dissolve the aryl thiol (1.0 equiv) and amine (1.2 equiv) in anhydrous acetonitrile (0.2 M). Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the highly polar ionic intermediates formed during oxidation[2].

  • Step 2 (Oxidation) : Add I2​O5​ (1.5 equiv) portion-wise at 0 °C.

    • Self-Validation Checkpoint: Observe an immediate color change from a clear solution to a deep brown/purple suspension. This visual cue indicates the liberation of molecular iodine ( I2​ ), confirming the oxidant is actively generating the sulfonyl species.

  • Step 3 (Coupling) : Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly non-polar thiol spot (which is typically malodorous and UV-active) and the appearance of a more polar, UV-active sulfonamide spot validates the S-N coupling completion.

  • Step 4 (Quenching) : Quench the reaction with saturated aqueous Na2​S2​O3​ to reduce residual iodine.

    • Self-Validation Checkpoint: The deep brown color must completely dissipate, leaving a pale yellow or colorless organic layer. This confirms the successful neutralization of the oxidant, preventing over-oxidation during column chromatography.

Protocol 2: Buchwald-Hartwig N-Arylation of Primary Sulfonamides
  • Objective : Cross-coupling of a primary sulfonamide with an aryl halide using palladium catalysis[4].

  • Step 1 (Catalyst Activation) : In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2 mol%), Xantphos (4 mol%), the primary sulfonamide (1.0 equiv), aryl halide (1.1 equiv), and Cs2​CO3​ (1.5 equiv) in a Schlenk tube. Causality: Cs2​CO3​ is specifically chosen over stronger bases (like NaOtBu) to prevent unwanted deprotonation of sensitive peripheral functional groups[4].

  • Step 2 (Solvent Addition) : Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube and heat to 100 °C.

    • Self-Validation Checkpoint: Upon reaching 100 °C, the suspension should transition from a heterogeneous dark purple/red (characteristic of Pd2​(dba)3​ ) to a homogenous golden-yellow solution. This visually validates the formation of the active Pd(0)Ln​ catalytic complex.

  • Step 3 (Monitoring) : Stir at 100 °C for 12 hours.

    • Self-Validation Checkpoint: Perform an LC-MS aliquot check at 4 hours. The presence of the [M−H]− ion in negative ESI mode (characteristic of the acidic secondary sulfonamide proton) and the disruption of the aryl halide's distinct isotope pattern confirm active catalytic turnover.

  • Step 4 (Workup) : Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite.

    • Self-Validation Checkpoint: The retention of black palladium nanoparticles on the top of the Celite pad ensures the crude organic mixture is free of heavy metal contamination prior to crystallization.

References

  • Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 06(04), e355-e381. URL:[Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 12(4), 1434-1442. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.